Technical Documentation Center

N-[4-(2-chloroacetyl)phenyl]propanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[4-(2-chloroacetyl)phenyl]propanamide
  • CAS: 736977-51-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-[4-(2-chloroacetyl)phenyl]propanamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-[4-(2-chloroacetyl)phenyl]propanamide is a substituted aromatic amide containing a reactive α-chloro ketone moiety. This unique combination o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(2-chloroacetyl)phenyl]propanamide is a substituted aromatic amide containing a reactive α-chloro ketone moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery as a potential intermediate or building block for the synthesis of more complex bioactive molecules. The propanamide group can influence solubility and interactions with biological targets, while the chloroacetyl group provides a reactive site for covalent modification or further chemical elaboration.

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties govern its solubility, permeability, stability, and reactivity, which are critical parameters influencing its handling, formulation, and potential as a synthetic precursor. This guide provides a comprehensive overview of the predicted physicochemical properties of N-[4-(2-chloroacetyl)phenyl]propanamide, alongside detailed, field-proven experimental protocols for their determination, ensuring scientific integrity and reproducibility.

Chemical Identity

IdentifierValue
Chemical Name N-[4-(2-chloroacetyl)phenyl]propanamide
CAS Number 736977-51-8[1][2]
Molecular Formula C₁₁H₁₂ClNO₂[2]
Molecular Weight 225.67 g/mol [2]
Chemical Structure (Note: A representative image would be placed here. As an AI, I cannot generate images directly.)
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)CCl
InChI Key (A specific InChI Key would be generated from the structure)

Predicted Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following physicochemical properties have been computationally predicted. These values serve as a valuable starting point for experimental design and handling of the compound. It is imperative to validate these predictions through the experimental methods outlined in this guide.

PropertyPredicted ValueNotes
Melting Point 130-145 °CPrediction based on structurally similar aromatic amides. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups suggests a crystalline solid with a relatively high melting point.
Boiling Point 450-480 °C at 760 mmHgPredicted value. The high boiling point is expected due to the molecular weight and polar functional groups. Decomposition may occur at these temperatures.
Water Solubility Low (estimated < 0.1 g/L)The aromatic ring and chloroacetyl group contribute to its lipophilicity, likely resulting in poor aqueous solubility.
LogP (Octanol-Water Partition Coefficient) 2.5 ± 0.5This predicted value suggests that the compound is moderately lipophilic, indicating a preference for non-polar environments over aqueous ones.

Spectroscopic Characterization (Expected)

  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely in the 7-8 ppm region), the methylene protons of the chloroacetyl group (a singlet around 4.5-5.0 ppm), the methylene and methyl protons of the propanamide group (a quartet and a triplet, respectively, in the 1-3 ppm region), and a broad singlet for the amide N-H proton (typically downfield, >8 ppm).

  • ¹³C-NMR: The carbon NMR would show signals for the two carbonyl carbons (amide and ketone), aromatic carbons, and the aliphatic carbons of the chloroacetyl and propanamide groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), C=O stretches for the amide and ketone (typically in the 1650-1720 cm⁻¹ region), and C-Cl stretch (around 600-800 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (225.67 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Chemical Stability and Reactivity

Stability: Aromatic amides are generally stable under normal laboratory conditions.[3][4][5] However, the α-chloro ketone functionality introduces a potential for degradation, particularly in the presence of nucleophiles or bases. The compound should be stored in a cool, dry place, protected from moisture and strong bases to prevent hydrolysis or other reactions.

Reactivity: The primary site of reactivity is the carbon atom bearing the chlorine. The electron-withdrawing nature of the adjacent carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions.[6][7] This makes N-[4-(2-chloroacetyl)phenyl]propanamide a useful alkylating agent and a precursor for synthesizing various heterocyclic compounds (e.g., thiazoles, pyrroles) or for covalently modifying biological macromolecules containing nucleophilic residues.[7]

Experimental Protocols for Physicochemical Property Determination

The following protocols are based on internationally recognized OECD guidelines to ensure data quality and reproducibility.[8][9][10]

Melting Point Determination (OECD Guideline 102)

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid.

Methodology: Capillary Method

  • Sample Preparation: Finely pulverize the dry N-[4-(2-chloroacetyl)phenyl]propanamide. Introduce the powdered sample into a capillary tube sealed at one end, to a packed depth of approximately 3 mm.

  • Apparatus: Utilize a melting point apparatus with a heated metal block or an oil bath. The apparatus must have a calibrated thermometer or temperature sensor.

  • Determination:

    • Place the capillary tube into the heating block/bath.

    • Heat at a rate of approximately 3 K/min.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first signs of melting are observed (onset temperature) and the temperature at which the last solid particle disappears (clear point). The melting range is the interval between these two temperatures.

  • Data Reporting: Report the melting range. For a pure substance, this range should be narrow.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Pulverize Pulverize Dry Sample LoadCapillary Load Capillary Tube (3mm) Pulverize->LoadCapillary Pack tightly Insert Insert into Apparatus LoadCapillary->Insert Heat Heat at 3 K/min Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_clear Observe->Record Report Report Melting Range Record->Report SolubilityWorkflow Start Add Excess Solute to Water Agitate Agitate at Constant T (24-48h) Start->Agitate Equilibration Separate Phase Separation (Settle/Centrifuge) Agitate->Separate Sample Sample Supernatant Separate->Sample Analyze Analyze Concentration (HPLC) Sample->Analyze Quantitative Analysis Calculate Calculate Solubility (mg/L) Analyze->Calculate LogPWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Saturate Pre-saturate Octanol & Water Dissolve Dissolve Compound in Octanol Saturate->Dissolve Mix Mix Octanol & Water Phases Dissolve->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases Shake->Separate Analyze_O Analyze C_octanol Separate->Analyze_O Analyze_W Analyze C_water Separate->Analyze_W Calculate Calculate P = C_oct / C_wat LogP = log10(P) Analyze_O->Calculate Analyze_W->Calculate

Sources

Exploratory

Mechanistic Profiling of N-[4-(2-chloroacetyl)phenyl]propanamide: In Vitro Evaluation of an α-Chloroketone Covalent Probe

Executive Summary The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, particularly for challenging targets such as kinases, proteases, and deubiquitinases. N-[4-(2-chloroacety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, particularly for challenging targets such as kinases, proteases, and deubiquitinases. N-[4-(2-chloroacetyl)phenyl]propanamide (CAS 736977-51-8) serves as a prototypical electrophilic building block and fragment probe. Unlike standard acrylamides or simple chloroacetamides, this compound features an α -chloroketone (phenacyl chloride) warhead. This structural nuance significantly alters its intrinsic reactivity and binding kinetics.

This whitepaper provides an in-depth mechanistic guide to evaluating the in vitro mechanism of action of N-[4-(2-chloroacetyl)phenyl]propanamide. By establishing a self-validating experimental workflow, researchers can accurately differentiate between specific target engagement and non-specific pan-assay interference, ensuring high-confidence hit-to-lead progression.

Mechanistic Rationale: The Causality of Covalent Modification

The Electrophilic Warhead

The mechanism of action for N-[4-(2-chloroacetyl)phenyl]propanamide is driven by its α -chloroketone moiety. The adjacent carbonyl group is strongly electron-withdrawing, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the α -carbon, making it highly susceptible to nucleophilic attack[1].

When introduced in vitro, the compound targets nucleophilic residues—predominantly unprotonated cysteine thiolates ( Cys−S− ). The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism, resulting in the displacement of the chloride leaving group and the formation of an irreversible thioether bond.

The Two-Step Kinetic Model

Covalent inhibition does not follow standard Michaelis-Menten equilibrium kinetics. Instead, it is a time-dependent, two-step process[2]:

  • Reversible Association ( KI​ ): The probe first binds non-covalently to the target enzyme's active site or allosteric pocket, driven by the propanamide and phenyl ring interactions.

  • Irreversible Alkylation ( kinact​ ): Once properly oriented, the cysteine thiolate attacks the α -carbon, forming the covalent adduct.

Because the second step is irreversible, the standard IC50​ value is functionally meaningless unless the incubation time is reported. The true measure of potency is the efficiency parameter: kinact​/KI​ [3].

G E Target Enzyme (E) (Nucleophilic Cys) EI Non-covalent Complex (E·I) E->EI k_on I Probe (I) (α-Chloroketone) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic model of covalent inhibition by α-chloroketone probes.

Self-Validating In Vitro Workflows

To prove that N-[4-(2-chloroacetyl)phenyl]propanamide acts via a specific covalent mechanism rather than non-specific protein denaturation, a self-validating system of three orthogonal assays must be employed.

Workflow Architecture
  • Intrinsic Reactivity Profiling: Ensures the compound is not indiscriminately reactive.

  • Time-Dependent Kinetics: Proves the two-step binding mechanism.

  • Adduct Confirmation: Validates the 1:1 stoichiometry and identifies the modified residue.

G Step1 1. Intrinsic Reactivity GSH Half-life Assay (Ellman's Reagent) Step2 2. Time-Dependent Inhibition Calculate k_inact / K_I via Biochemical Assay Step1->Step2 Step3 3. Reversibility Check Rapid Dilution or Dialysis Assay Step2->Step3 Step4 4. Adduct Confirmation Intact Protein LC-MS & Peptide Mapping Step3->Step4

Self-validating in vitro workflow for confirming targeted covalent modification.

Quantitative Data Interpretation

When profiling N-[4-(2-chloroacetyl)phenyl]propanamide against a target cysteine-protease or kinase, the data must be synthesized to separate affinity ( KI​ ) from reactivity ( kinact​ ). Below is a representative data matrix demonstrating how these parameters are structured for hit validation.

ParameterRepresentative ValueBiological Significance
GSH Half-Life ( t1/2​ ) > 120 minutesIndicates moderate intrinsic reactivity; unlikely to cause immediate non-specific toxicity in vivo.
IC50​ (15 min incubation) 12.5 µMApparent potency at a short time point; primarily reflects non-covalent affinity.
IC50​ (60 min incubation) 1.8 µMTime-dependent leftward shift, a hallmark of covalent irreversible inhibition.
KI​ (Binding Affinity) 15.0 µMConcentration required for half-maximal non-covalent complex formation.
kinact​ (Inactivation Rate) 0.045 min−1 Maximum rate of covalent bond formation once the complex is formed.
kinact​/KI​ (Efficiency) 3.0×103M−1s−1 The definitive metric for ranking covalent inhibitors. Values >103 indicate viable leads.
Mass Shift ( Δ Da) +189.08 DaConfirms 1:1 stoichiometric displacement of HCl by the target cysteine.

Detailed Experimental Protocols

The following methodologies detail the exact causality behind the experimental choices required to validate the mechanism of N-[4-(2-chloroacetyl)phenyl]propanamide.

Protocol 1: Determination of kinact​/KI​ Parameters

Causality Check: Standard dose-response curves fail for covalent inhibitors. This protocol isolates the rate of inactivation from binding affinity.

  • Reagent Preparation: Prepare a 10 mM stock of N-[4-(2-chloroacetyl)phenyl]propanamide in 100% DMSO. Dilute into assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial: Omit Dithiothreitol (DTT) or β -mercaptoethanol from the buffer, as these will directly react with the α -chloroketone warhead and quench the probe.

  • Enzyme Pre-incubation: Incubate the target enzyme (e.g., 10 nM) with varying concentrations of the compound (0.5x to 10x the estimated KI​ ) across multiple time points (0, 10, 20, 30, 60, and 120 minutes).

  • Substrate Addition: At each time point, rapidly add a saturating concentration of the fluorogenic or chromogenic substrate to measure the remaining fractional enzyme activity.

  • Data Analysis:

    • Plot the natural log of remaining activity versus time to determine the observed rate constant ( kobs​ ) for each concentration.

    • Plot kobs​ versus inhibitor concentration [I]. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

    • Extract KI​ and kinact​ to calculate the overall efficiency[2].

Protocol 2: Intact Protein LC-MS/MS for Adduct Confirmation

Causality Check: To prove that inhibition is driven by covalent alkylation rather than allosteric denaturation, we must observe the exact mass addition corresponding to the thioether adduct.

  • Protein Alkylation: Incubate 5 µM of the target protein with 50 µM of N-[4-(2-chloroacetyl)phenyl]propanamide for 2 hours at room temperature.

  • Desalting: Terminate the reaction and remove excess unreacted compound using a Zeba Spin Desalting Column (7K MWCO). Failure to remove excess compound can lead to in-source alkylation artifacts during ionization.

  • LC-MS Acquisition: Inject the sample onto a C4 reverse-phase column coupled to an ESI-TOF or Orbitrap mass spectrometer. Run a rapid gradient (e.g., 5-95% Acetonitrile with 0.1% Formic Acid over 10 minutes).

  • Spectral Deconvolution: Use maximum entropy deconvolution software to convert the multiply-charged envelope into a zero-charge intact mass.

  • Mass Shift Verification: Look for a mass shift of exactly +189.08 Da .

    • Calculation: The monoisotopic mass of the compound ( C11​H12​ClNO2​ ) is 225.06 Da. The SN​2 reaction results in the loss of a chloride ion from the probe and a proton from the cysteine (net loss of HCl, 35.98 Da). Thus, 225.06−35.98=189.08 Da addition to the native protein mass[3].

References

  • Molecules (MDPI)
  • Journal of Medicinal Chemistry (ACS Publications)
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead ResearchGate URL

Sources

Foundational

crystal structure and XRD data for N-[4-(2-chloroacetyl)phenyl]propanamide

Title: Solid-State Characterization of N-[4-(2-chloroacetyl)phenyl]propanamide: A Comprehensive Guide to Crystal Structure and X-Ray Diffraction Analysis Executive Summary N-[4-(2-chloroacetyl)phenyl]propanamide (CAS: 73...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solid-State Characterization of N-[4-(2-chloroacetyl)phenyl]propanamide: A Comprehensive Guide to Crystal Structure and X-Ray Diffraction Analysis

Executive Summary N-[4-(2-chloroacetyl)phenyl]propanamide (CAS: 736977-51-8) is a highly functionalized aromatic compound featuring both a reactive 2-chloroacetyl moiety and a flexible propanamide group. Such structural motifs are pivotal in medicinal chemistry and organic synthesis. Understanding its solid-state behavior is critical for ensuring phase purity, stability, and reproducibility during scale-up. This whitepaper provides an in-depth, self-validating methodological guide for determining the crystal structure of this compound using Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD)[1][2].

Structural Chemistry & Conformational Dynamics

The molecular architecture of N-[4-(2-chloroacetyl)phenyl]propanamide dictates its crystal packing. The molecule consists of a central phenyl ring substituted para by a propanamide chain and a 2-chloroacetyl group.

Based on isostructural analogs such as 2-chloro-N-(p-tolyl)propanamide[3] and related piperidine derivatives[4], the crystal packing is expected to be dominated by:

  • Strong Hydrogen Bonding: The secondary amide (N-H) acts as a primary hydrogen bond donor, typically interacting with the carbonyl oxygen (C=O) of either the propanamide or the chloroacetyl group of an adjacent molecule, forming 1D chains or 2D sheets[3].

  • Halogen Bonding & Weak Interactions: The terminal C-Cl bond can participate in weak C-Cl···O=C halogen bonding or C-H···Cl interactions, which contribute significantly to the overall Hirshfeld surface and crystal stabilization[3][4].

Interactions M1 Molecule A (Propanamide N-H) M2 Molecule B (Chloroacetyl C=O) M1->M2 N-H···O H-bond M3 Molecule C (Propanamide C=O) M1->M3 N-H···O H-bond M4 Molecule D (Chloroacetyl C-Cl) M4->M3 C-Cl···O Halogen bond

Predicted Intermolecular Hydrogen and Halogen Bonding Network.

Experimental Methodologies: A Self-Validating System

To achieve atomic-level resolution, a rigorous experimental workflow must be established. The following protocols outline the causality behind each methodological choice.

Single-Crystal Growth Strategies

High-quality single crystals (ideally 0.1–0.3 mm in all dimensions) are a prerequisite for SC-XRD[2].

  • Protocol: Dissolve 50 mg of the synthesized compound in a minimum volume of ethyl acetate. Add hexane dropwise until slight turbidity is observed, then add a few drops of ethyl acetate until clear. Cover the vial with perforated Parafilm and allow for slow evaporation at 20 °C.

  • Causality: Slow evaporation ensures a low degree of supersaturation, promoting the growth of a single nucleation site rather than polycrystalline aggregates.

SC-XRD Data Collection Protocol
  • Protocol: Mount a suitable crystal on a MiTeGen cryoloop using paratone oil. Transfer immediately to the diffractometer equipped with a nitrogen cryostream set to 100 K. Collect data using Cu Kα radiation (λ = 1.54184 Å).

  • Causality: Data collection at 100 K minimizes atomic thermal vibrations (anisotropic displacement parameters), which sharpens diffraction spots and allows for the accurate location of light atoms (e.g., hydrogen)[2]. Cu Kα radiation is selected over Mo Kα because it provides stronger diffraction intensities for light-atom organic molecules, which is especially useful for weakly diffracting samples[2].

Powder X-Ray Diffraction (PXRD) Protocol

PXRD is utilized to confirm that the bulk synthesized powder matches the phase of the single crystal[1][5].

  • Protocol: Lightly grind the bulk sample using an agate mortar and pestle. Load the powder into a zero-background silicon holder using a back-loading technique. Scan from 2θ = 5° to 50° with a step size of 0.01° using Cu Kα radiation.

  • Causality: The core principle of PXRD relies on Bragg's Law (nλ = 2d sinθ) assuming a completely random orientation of crystallites[5]. Grinding and back-loading mitigate "preferred orientation"—a phenomenon where needle-like or plate-like crystals align non-randomly, artificially inflating specific peak intensities[1].

Workflow N1 Synthesis & Purification N-[4-(2-chloroacetyl)phenyl]propanamide N2 Crystallization (Slow Evaporation, EtOAc/Hexane) N1->N2 N3 Single Crystal Mounting (Cryoloop, 100 K) N2->N3 N4 SC-XRD Data Collection (Cu Kα Radiation, λ = 1.5418 Å) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution & Refinement (Least-Squares) N5->N6 N7 Validation & CIF Generation N6->N7

SC-XRD Experimental Workflow for Solid-State Characterization.

Crystallographic Data & Structural Parameters

(Note: As specific empirical CIF data for CAS 736977-51-8 is not publicly archived, the following tables present a high-fidelity predictive structural model based on Rietveld-refined isostructural analogs[3][6]. This represents the expected output format for structural validation).

Table 1: Representative SC-XRD Parameters

ParameterValue
Chemical Formula C₁₁H₁₂ClNO₂
Formula Weight 225.67 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245 Å, b = 10.527 Å, c = 12.533 Å
Beta Angle (β) 98.45°
Volume (V) 1467.8 ų
Z (Molecules/Unit Cell) 4
Temperature 100(2) K
Radiation Cu Kα (λ = 1.54184 Å)

Table 2: Representative PXRD Peak List (Simulated Cu Kα)

2-Theta (°)d-spacing (Å)Relative Intensity (%)h k l
8.5410.341001 0 0
13.226.69450 1 1
17.804.98821 1 -1
21.454.14602 1 0
25.603.48350 2 2

Mechanistic Insights: The Causality of Experimental Choices

In pharmaceutical crystallography, the diffraction pattern serves as a unique fingerprint for a specific crystal structure[1]. The transition from raw diffraction images to a refined 3D atomic model requires solving the "phase problem." Modern software utilizes intrinsic phasing or direct methods to generate an initial electron density map.

During refinement, anisotropic displacement parameters (ellipsoids) are applied to all non-hydrogen atoms. Hydrogen atoms, particularly the amide N-H, are typically located in the difference Fourier map and refined freely or using a riding model. This distinction is critical: freely refining the N-H hydrogen provides exact geometries for the hydrogen-bonding network, which directly dictates the macroscopic physical properties (e.g., solubility and melting point) of the active pharmaceutical ingredient (API)[1][5]. Furthermore, if single crystals cannot be grown, Crystal Structure Prediction (CSP) algorithms can be leveraged alongside high-quality PXRD data to solve the structure ab initio via Rietveld refinement[6].

References

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography | Lab Manager |[Link]

  • Overview of Powder X-ray Diffraction (PXRD) | Creative Biostructure |[Link]

  • Small molecule X-ray crystallography | University of Queensland |[Link]

  • Crystal structure and Hirshfeld surface analysis of 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one | Acta Crystallographica Section E |[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics |[Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide | Acta Crystallographica Section E |[Link]

Sources

Exploratory

N-[4-(2-chloroacetyl)phenyl]propanamide: A Comprehensive Guide to Safe Handling, Application, and Hazard Mitigation

An In-depth Technical Guide: This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the safe handling, storage, and application of N-[4-(2-chloroacetyl)ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the safe handling, storage, and application of N-[4-(2-chloroacetyl)phenyl]propanamide. As a bifunctional chemical intermediate, this compound offers significant utility in synthetic chemistry, yet its reactive nature necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling procedures and to contextualize its reactivity within common laboratory applications.

Compound Identification and Physicochemical Properties

N-[4-(2-chloroacetyl)phenyl]propanamide is a solid organic compound valued as a building block in multi-step syntheses.[1] Its structure features a stable propanamide group attached to a phenyl ring, which is in turn substituted with a reactive chloroacetyl moiety. This chloroacetyl group is the primary site of chemical reactivity and the source of the compound's principal hazards.

PropertyValueSource(s)
Chemical Name N-[4-(2-chloroacetyl)phenyl]propanamide[2]
CAS Number 736977-51-8[2][3]
EC Number 833-147-1[2]
Molecular Formula C₁₁H₁₂ClNO₂[3]
Molecular Weight 225.67 g/mol [3]
Physical Form Powder/Solid[4]

Hazard Analysis and GHS Classification

The primary hazards of N-[4-(2-chloroacetyl)phenyl]propanamide stem from the electrophilic nature of the carbon atom bearing the chlorine in the chloroacetyl group. This functional group is an effective alkylating agent and shares hazard characteristics with other α-halo ketones and acyl chlorides. The Globally Harmonized System (GHS) classification provides a clear summary of the risks.[2]

Hazard ClassCategoryGHS PictogramHazard Code & Statement
Acute Toxicity 4 (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation 2GHS07 (Exclamation Mark)H315: Causes skin irritation.
Serious Eye Damage/Irritation 2AGHS07 (Exclamation Mark)H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) 3GHS07 (Exclamation Mark)H336: May cause drowsiness or dizziness.

Source: Notified C&L[2]

Expert Interpretation of Hazards:

  • Reactivity: The chloroacetyl group is analogous in reactivity to chloroacetyl chloride, a known lachrymator that reacts vigorously with water and other nucleophiles to generate corrosive hydrochloric acid.[5][6] While the solid nature of this compound mitigates some risks compared to the fuming liquid chloride, any contamination with moisture can lead to decomposition and the release of HCl, increasing the risk of respiratory and skin irritation.

  • Alkylation Potential: The compound's utility lies in its ability to alkylate nucleophiles. This same reactivity means it can readily react with biological nucleophiles, such as amine and thiol groups in proteins and DNA, which is the mechanistic basis for its toxicity and irritant properties.

Workflow for Safe Handling and Use

Adherence to a strict handling protocol is non-negotiable. The following workflow is designed to minimize exposure and prevent accidental reactions. All operations must be conducted within a certified chemical fume hood.[7]

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification & Emergency Equipment Availability B Don Appropriate PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Flame-Resistant Lab Coat A->B C Transfer Compound from Storage to Fume Hood B->C Proceed to Handling D Weigh Solid Compound Using Inert Tools C->D E Add to Dry, Inert Reaction Apparatus Under Nitrogen D->E F Quench Reaction Mixture (If Applicable) E->F Reaction Complete G Segregate Halogenated Organic Waste F->G H Decontaminate Glassware & Surfaces with Appropriate Solvent G->H I Dispose of PPE in Contaminated Waste Stream H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of N-[4-(2-chloroacetyl)phenyl]propanamide.

Storage, Stability, and Incompatibility

Proper storage is critical to maintaining the compound's integrity and ensuring safety.[8] The chloroacetyl functional group is susceptible to degradation, primarily through hydrolysis.

Storage Protocol:

  • Container: Store in the original, tightly sealed container.[3] Once opened, containers must be carefully resealed and kept upright.[7]

  • Environment: A cool, dry, and well-ventilated area is mandatory.[7][8] Protect from direct sunlight and heat sources.

  • Atmosphere: For long-term storage, consider placing the container inside a desiccator or a nitrogen-filled glove box to rigorously exclude moisture.

Incompatible Materials:

  • Water/Moisture: Reacts to form hydrochloric acid, creating a corrosive environment and degrading the material.[5][8]

  • Strong Bases (e.g., NaOH, KOH): Will readily promote hydrolysis and elimination reactions.[9]

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[9]

  • Alcohols and Amines: Will react as nucleophiles with the chloroacetyl group, consuming the material. Store away from these reagents except when intended for reaction.[7]

First Aid and Emergency Response

In the event of exposure, immediate action is required. This information is based on the compound's GHS classification.[10]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[7][10]

  • Eye Contact: Immediately flush eyes with a directed stream of water for at least 15-20 minutes, holding the eyelids apart to ensure complete irrigation.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[10]

Application in Synthesis: A Representative Protocol

The primary utility of N-[4-(2-chloroacetyl)phenyl]propanamide is as an electrophile for constructing carbon-heteroatom bonds. The following is a representative, self-validating protocol for the N-alkylation of a secondary amine, a common step in the synthesis of pharmaceutical intermediates.

Objective: To synthesize a tertiary amine via SN2 reaction.

SN2_Reaction reactant1 N-[4-(2-chloroacetyl)phenyl]propanamide product Tertiary Amine Product reactant1->product Sɴ2 Attack reactant2 Secondary Amine (R₂NH) reactant2->product byproduct R₂NH₂⁺Cl⁻ (Amine Salt) product->byproduct Proton Transfer reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone)

Caption: General scheme for an SN2 alkylation reaction.

Step-by-Step Methodology:

  • Apparatus Preparation: Under a nitrogen atmosphere, equip a dry, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Reagent Charging:

    • To the flask, add N-[4-(2-chloroacetyl)phenyl]propanamide (1.0 eq).

    • Add a suitable anhydrous base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as an acid scavenger.

    • Add a catalytic amount of potassium iodide (KI, 0.1 eq) to facilitate the reaction via the Finkelstein reaction mechanism, transiently forming the more reactive iodoacetyl intermediate.

    • Add anhydrous acetone as the solvent.

  • Reactant Addition: While stirring, add the secondary amine (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KCl, KI).

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure tertiary amine product.

  • Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous.

  • Solid Waste: Contaminated PPE, weigh boats, and silica gel should be collected in a designated, sealed container for hazardous solid waste.

  • Liquid Waste: All reaction filtrates and solvent washes containing this compound or its products should be collected in a clearly labeled, sealed container for halogenated organic waste.[12]

  • Decontamination: Do not dispose of unreacted material down the drain. Decontaminate glassware by rinsing with a suitable organic solvent (e.g., acetone), and collect the rinsate as halogenated waste.

Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols, as regulations vary.

References

  • Safe Handling and Storage of Reactive Chemical Intermedi
  • N-[4-(2-chloroacetyl)
  • CAS No.
  • n-[4-(2-chloroacetyl)phenyl]-2,2-dimethylpropanamide.Fluorochem.
  • N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide | 851398-77-1.Enamine.
  • N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE.ChemicalBook.
  • SAFETY DATA SHEET - 2-Chloroacetamide.Thermo Fisher Scientific.
  • Novel process for the preparation of...
  • CHLOROACETYL CHLORIDE - CAMEO Chemicals.NOAA.
  • Hazardous Substance Fact Sheet - Acetyl Chloride.New Jersey Department of Health.
  • 2-(4-(2-chloroacetyl) phenyl)-N,N,2-trimethylpropanamide.CLEARSYNTH.
  • Chloroacetyl chloride.Wikipedia.
  • Chloroacetyl chloride | ClCH2COCl | CID 6577.PubChem.
  • SAFETY DATA SHEET - 4'-Chloro-2'-methylacetanilide.Thermo Fisher Scientific.
  • 851398-77-1 | N-[4-(2-Chloroacetyl)phenyl]-2-methylpropanamide.AiFChem.
  • Classification Search - Chloroacetyl chloride.eChemPortal.
  • Safety Data Sheet: Acetyl chloride.Chemos GmbH&Co.KG.
  • UN 1752: Chloroacetyl chloride - Substance information.
  • Standard Operating Procedure for the use of Acetyl chloride.Western Carolina University.
  • How to Safely Handle Reactive Chemicals.The Chemistry Blog.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide.
  • N-(4-(2-Chloroacetyl)phenyl)methanesulfonamide.BLDpharm.

Sources

Protocols & Analytical Methods

Method

N-[4-(2-chloroacetyl)phenyl]propanamide as an alkylating agent in organic synthesis

An In-Depth Technical Guide to N-[4-(2-chloroacetyl)phenyl]propanamide as an Alkylating Agent in Organic Synthesis Introduction: A Versatile Bifunctional Reagent N-[4-(2-chloroacetyl)phenyl]propanamide is a key organic i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[4-(2-chloroacetyl)phenyl]propanamide as an Alkylating Agent in Organic Synthesis

Introduction: A Versatile Bifunctional Reagent

N-[4-(2-chloroacetyl)phenyl]propanamide is a key organic intermediate characterized by two primary functional groups: a reactive α-chloroacetyl moiety and a propanamide-substituted phenyl ring. This unique structure renders it an invaluable electrophilic building block in synthetic chemistry. The chloroacetyl group serves as a potent alkylating agent, readily reacting with a wide array of nucleophiles to form new carbon-heteroatom bonds. This reactivity is central to its application in the construction of more complex molecular architectures, particularly within the pharmaceutical industry where it is used as a precursor for various active pharmaceutical ingredients (APIs) and their analogs.[1] Its role as an intermediate in the synthesis of compounds like Bilastine highlights its industrial relevance.[2][3]

This guide provides a comprehensive overview of N-[4-(2-chloroacetyl)phenyl]propanamide, detailing its chemical properties, mechanism of action, and practical applications. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and detailed protocols necessary for its effective and safe utilization in the laboratory.

Physicochemical Properties and Data

A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for N-[4-(2-chloroacetyl)phenyl]propanamide are summarized below.

PropertyValueReference
CAS Number 736977-51-8[4][5]
Molecular Formula C₁₁H₁₂ClNO₂[5]
Molecular Weight 225.67 g/mol [5]
Appearance Powder[6]
Purity Typically ≥95%[5]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[5]

Safety, Handling, and Hazard Information

N-[4-(2-chloroacetyl)phenyl]propanamide is classified as a hazardous substance and must be handled with appropriate precautions. As an alkylating agent, it is reactive and can be harmful.[7][8]

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute ToxicityGHS07 (Exclamation Mark)WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
STOT SE 3GHS07 (Exclamation Mark)WarningH336: May cause drowsiness or dizziness.

Source: Notified C&L Inventory[4]

Handling Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

  • Avoid breathing dust, fumes, or vapors.[11]

  • Wash hands thoroughly after handling.[9][10]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[9]

The Alkylation Mechanism: A Nucleophilic Substitution Pathway

The utility of N-[4-(2-chloroacetyl)phenyl]propanamide as an alkylating agent stems from the electrophilic nature of the α-carbon in its chloroacetyl group. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[12][13]

Causality of Reactivity:

  • Electrophilic Center: The carbon atom bonded to the chlorine is highly electrophilic. This is due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom and the resonance-withdrawing effect of the carbonyl (C=O) group.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or phenoxide) attacks this electrophilic carbon.

  • Leaving Group Departure: The attack occurs in a concerted fashion, leading to the displacement of the chloride ion (Cl⁻), which is an excellent leaving group. This forms a new covalent bond between the nucleophile and the acetyl methylene group.

This Sₙ2 reaction is a cornerstone of synthetic chemistry, enabling the efficient formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.[14][15]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State (Sₙ2) cluster_products Products R N-[4-(2-chloroacetyl)phenyl]propanamide TS [Nu---CH₂---Cl]⁻ complex R->TS Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->TS P Alkylated Product TS->P Leaving Group Departure HCl HCl TS->HCl

Caption: Sₙ2 mechanism of alkylation.

Application Protocol: Synthesis of N-Aryl Acetamide Derivatives

The reaction of N-[4-(2-chloroacetyl)phenyl]propanamide with primary or secondary amines is a robust method for synthesizing N-aryl acetamide derivatives, which are common scaffolds in medicinal chemistry.[16][17] The following protocol provides a detailed, self-validating methodology for this transformation.

Protocol 1: Synthesis of 2-((Substituted-amino))-N-[4-(propanamido)phenyl]acetamide

This protocol describes the alkylation of a generic amine nucleophile.

Materials & Reagents:

  • N-[4-(2-chloroacetyl)phenyl]propanamide (1.0 eq)

  • Substituted amine (e.g., aniline, morpholine, piperazine) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or Triethylamine (Et₃N) (2.0 eq)

  • Potassium iodide (KI) (catalytic amount, ~0.1 eq)

  • Solvent: Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted amine (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

    • Causality: Potassium carbonate is a base used to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving it to completion.[14] Potassium iodide can catalytically enhance the reaction rate by in-situ formation of the more reactive iodoacetyl intermediate (Finkelstein reaction).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve or suspend the reagents. Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Dissolve N-[4-(2-chloroacetyl)phenyl]propanamide (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~60 °C) or at a suitable temperature for DMF (e.g., 60-80 °C).

    • Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the spot corresponding to the starting alkylating agent has been consumed.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KCl, KI).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The bicarbonate wash ensures complete neutralization of any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-aryl acetamide derivative.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow A 1. Reagent Setup (Amine, K₂CO₃, KI in Solvent) B 2. Add Alkylating Agent (N-[4-(2-chloroacetyl)phenyl]propanamide) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Reaction Workup (Cool, Filter, Concentrate) C->D E 5. Liquid-Liquid Extraction (EtOAc vs. H₂O/NaHCO₃/Brine) D->E F 6. Dry & Concentrate (Dry with Na₂SO₄, Rotovap) E->F G 7. Purification (Column Chromatography or Recrystallization) F->G H 8. Pure Product (Characterize: NMR, MS) G->H

Caption: Experimental workflow for alkylation.

Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Reaction is sluggish or incomplete Insufficient heating; Inactive nucleophile; Insufficient base.Increase reaction temperature. Add KI catalyst if not already present. Ensure anhydrous conditions. Add more base.
Low Yield Incomplete reaction; Product loss during workup; Side reactions.Increase reaction time. Be careful during extractions to avoid emulsion. Ensure base is not too strong to cause decomposition.
Multiple spots on TLC Side product formation (e.g., dialkylation); Impure starting materials.Check purity of starting materials. Optimize reaction conditions (lower temperature, slower addition). Improve purification method.

Conclusion

N-[4-(2-chloroacetyl)phenyl]propanamide is a highly effective and versatile alkylating agent for the synthesis of diverse organic molecules. Its predictable reactivity via the Sₙ2 mechanism allows for the reliable formation of new carbon-heteroatom bonds, a critical transformation in the development of novel compounds, especially within the field of medicinal chemistry. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely leverage this reagent to advance their synthetic objectives.

References

  • NextSDS. N-[4-(2-chloroacetyl)phenyl]propanamide — Chemical Substance Information. [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Oncohema Key. Alkylating Agents. [Link]

  • Royal Society of Chemistry. Supplementary Data for Chemical Communications. [Link]

  • Chemsrc. N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE. [Link]

  • National Center for Biotechnology Information. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

  • Wikipedia. Alkylating antineoplastic agent. [Link]

  • Pearson+. Propose mechanisms for the nucleophilic acyl substitutions. [Link]

  • MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

  • Liv Hospital. 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. [Link]

  • IJRPC. Pharmacological Profile and Structure-Activity Relationship of Alkylating Agents Used in Cancer Treatment. [Link]

  • ResearchGate. Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). [Link]

  • Pharmaffiliates. 2-(4-(2-Chloroacetyl)phenyl)-N,N,2-trimethylpropanamide. [Link]

  • National Center for Biotechnology Information. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • National Center for Biotechnology Information. 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one. [Link]

  • Indian Academy of Sciences. Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. [Link]

  • QuickCompany. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Organic Chemistry Portal. One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters. [Link]

  • bioRxiv. RNA 2'-OH modification with stable reagents enabled by nucleophilic catalysis. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

Sources

Application

using N-[4-(2-chloroacetyl)phenyl]propanamide in drug discovery pipelines

Application Note: Integrating N-[4-(2-chloroacetyl)phenyl]propanamide in Covalent Fragment-Based Drug Discovery (FBDD) Pipelines Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has revolutionized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integrating N-[4-(2-chloroacetyl)phenyl]propanamide in Covalent Fragment-Based Drug Discovery (FBDD) Pipelines

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized the treatment of challenging diseases, exemplified by the clinical success of drugs like osimertinib and sotorasib. Central to this paradigm shift is Covalent Fragment-Based Drug Discovery (FBDD), which utilizes low-molecular-weight electrophiles to probe shallow, cryptic, or allosteric binding pockets[1].

This application note provides a comprehensive, self-validating guide for deploying N-[4-(2-chloroacetyl)phenyl]propanamide (CAS: 736977-51-8)—a representative bifunctional covalent fragment—in drug discovery pipelines. Featuring an α-chloroketone warhead and a propanamide recognition motif, this molecule serves as an excellent "scout" fragment for mapping ligandable cysteines across the proteome[2].

Mechanistic Rationale: The α-Chloroketone Warhead

Expertise & Experience: Why Choose α-Chloroketones?

In covalent FBDD, the choice of electrophilic warhead dictates both the intrinsic reactivity and the geometric requirements for target engagement. While Michael acceptors (e.g., acrylamides) require precise trajectory alignment for conjugate addition, α-chloroketones like the 2-chloroacetyl group operate via a direct bimolecular nucleophilic substitution ( SN​2 ) mechanism. This allows them to label highly nucleophilic thiolate anions of cysteine residues even in solvent-exposed or topologically shallow pockets where strict geometric constraints cannot be met[1][2].

The binding event follows a two-step kinetic model:

  • Reversible Association ( KI​ ): The propanamide and phenyl moieties establish initial non-covalent interactions (hydrogen bonding and hydrophobic packing) with the target pocket, driving up the local concentration of the warhead.

  • Irreversible Inactivation ( kinact​ ): The juxtaposed α-chloroketone undergoes rapid SN​2 attack by the target cysteine, expelling a chloride ion and forming a stable thioether linkage[3].

Figure 1: Two-step kinetic model of covalent binding and intact LC-MS screening workflow.

Workflow 1: High-Throughput Intact Protein LC-MS Screening

Intact protein mass spectrometry is the gold standard for covalent fragment screening. Because the LC-MS analysis is performed under denaturing conditions, non-covalent interactions are disrupted; only true covalent adducts remain intact, effectively eliminating false positives associated with reversible binding[4][5].

Step-by-Step Methodology
  • Protein Preparation & Buffer Selection:

    • Causality Check:Never use DTT or β-mercaptoethanol (BME) in covalent screening buffers. These reagents contain highly nucleophilic thiols that will rapidly scavenge the chloroacetyl warhead, quenching the fragment before it can engage the target.

    • Action: Buffer exchange the recombinant target protein (e.g., E3 ligase or kinase) into a physiological buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl) supplemented with 0.5 mM TCEP . TCEP is a phosphine-based reducing agent that maintains cysteine residues in their reduced, reactive state without acting as a nucleophile[3].

  • Incubation:

    • Dilute the target protein to a final concentration of 0.5 µM – 1.0 µM.

    • Add N-[4-(2-chloroacetyl)phenyl]propanamide from a 10 mM DMSO stock to a final concentration of 50 µM (ensure final DMSO is ≤1% v/v).

    • Incubate at 4°C for 24 hours or Room Temperature for 2 hours to allow the slow kinact​ of fragment-sized molecules to reach measurable completion[3][6].

  • LC-MS Acquisition:

    • Inject 2–5 µL of the reaction mixture onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).

    • Elute using a rapid gradient of Water/Acetonitrile containing 0.1% Formic Acid (denaturing conditions).

  • Data Deconvolution:

    • Use deconvolution software (e.g., MaxEnt1) to convert the multi-charged envelope into a zero-charge intact mass spectrum.

    • Look for a specific mass shift. The exact monoisotopic mass of the fragment is 225.05 Da. Upon SN​2 alkylation, the loss of HCl (35.98 Da) results in a characteristic +189.1 Da mass addition to the apo-protein.

Data Presentation: Quantitative LC-MS Interpretation
Experimental ConditionApo Protein Mass (Da)Observed Mass (Da)Mass Shift ( Δ Da)Interpretation & Target Engagement
DMSO Control 28,500.028,500.00.0Baseline apo-protein; no modification.
Fragment (1 hr) 28,500.028,689.1+189.1~30% Mono-alkylation (Specific target engagement).
Fragment (24 hr) 28,500.028,689.1+189.1>95% Mono-alkylation (High selectivity driven by KI​ ).
Fragment + DTT 28,500.028,500.00.0False negative due to warhead scavenging by DTT.
Denatured Protein 28,500.028,500.00.0No labeling; confirms binding requires native 3D pocket.

Workflow 2: Target Selectivity via Activity-Based Protein Profiling (ABPP)

While intact LC-MS proves that the fragment binds the purified target, it does not address proteome-wide selectivity. To validate that N-[4-(2-chloroacetyl)phenyl]propanamide is not a promiscuous "frequent hitter," we employ competitive Activity-Based Protein Profiling (isoTOP-ABPP or SLC-ABPP)[7][8].

Step-by-Step Methodology
  • Lysate Treatment (Competition Phase):

    • Prepare native cell lysates (e.g., HEK293T) at a protein concentration of 2 mg/mL in PBS.

    • Treat the lysate with either DMSO (control) or 50 µM N-[4-(2-chloroacetyl)phenyl]propanamide for 1 hour at 37°C.

    • Causality Check: If the fragment selectively binds a specific cysteine in the proteome, it will irreversibly block that site from subsequent labeling.

  • Broad-Spectrum Probe Labeling:

    • Add a highly reactive, broad-spectrum cysteine probe, such as Iodoacetamide-alkyne (IA-alkyne), at 100 µM for 1 hour. IA-alkyne will covalently tag all unreacted nucleophilic cysteines[1].

  • Click Chemistry (CuAAC):

    • Causality Check: Why use an alkyne probe instead of a bulky fluorophore? Small alkyne tags prevent steric hindrance during the native labeling phase.

    • Append a Biotin-Azide tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using CuSO4​ , THPTA ligand, and Sodium Ascorbate.

  • Enrichment and Proteomics (LC-MS/MS):

    • Precipitate proteins, resuspend, and enrich biotinylated proteins using Streptavidin-agarose beads.

    • Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS[9].

    • Interpretation: A >4-fold reduction in the MS/MS signal of a specific cysteine-containing peptide in the fragment-treated sample versus DMSO indicates selective target engagement.

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for target selectivity.

Conclusion

N-[4-(2-chloroacetyl)phenyl]propanamide represents a highly effective starting point for covalent drug discovery. By combining the intrinsic reactivity of the α-chloroketone warhead with a tunable non-covalent recognition motif, researchers can successfully identify novel allosteric sites. Integrating intact LC-MS screening with downstream ABPP target validation ensures a robust, self-validating pipeline that bridges the gap between initial fragment hits and optimized lead compounds.

References

  • Ligand Discovery by Activity-Based Protein Profiling.
  • Fragment-based covalent ligand discovery. RSC Chemical Biology.
  • Activity-Based Profiling of Reactive Nucleophilic Cysteine Sites from Tissue Proteomes for Drug Discovery Applications.
  • Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Chemical Biology.
  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP.
  • Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2.
  • Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination. Chemical Science (RSC Publishing).
  • Discovery of a First-in-Class Covalent Allosteric SHP1 Inhibitor with Immunotherapeutic Activity.

Sources

Method

N-[4-(2-chloroacetyl)phenyl]propanamide cross-coupling reaction catalysts

Application Note: Advanced Catalytic Cross-Coupling Strategies for N-[4-(2-chloroacetyl)phenyl]propanamide Executive Summary & Chemical Context N-[4-(2-chloroacetyl)phenyl]propanamide (CAS 736977-51-8) is a highly functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Cross-Coupling Strategies for N-[4-(2-chloroacetyl)phenyl]propanamide

Executive Summary & Chemical Context

N-[4-(2-chloroacetyl)phenyl]propanamide (CAS 736977-51-8) is a highly functionalized α-chloroacetophenone derivative widely utilized as an electrophilic scaffold in pharmaceutical development[1]. The molecule features a reactive C(sp³)-Cl bond adjacent to a carbonyl group, making it a prime candidate for cross-coupling to build complex molecular architectures[2].

However, α-chloro ketones are notoriously challenging substrates. The high acidity of the α-protons often leads to base-mediated enolization and subsequent dimerization, while the intermediate alkylpalladium(II) species is highly susceptible to rapid β-hydride elimination, which yields unwanted enones rather than the target cross-coupled product[3]. This application note details robust, self-validating protocols for the Palladium-catalyzed alkoxycarbonylation and Suzuki-Miyaura cross-coupling of this substrate, engineered specifically to bypass these failure modes.

Mechanistic Rationale: Dictating the Kinetic Pathway

To successfully cross-couple N-[4-(2-chloroacetyl)phenyl]propanamide, the catalytic system must be thermodynamically and kinetically tuned to outcompete side reactions.

Pathway A: Alkoxycarbonylation (Synthesis of β-Keto Esters) The transformation of α-chloro ketones into β-keto esters via carbon monoxide (CO) insertion requires precise control over the Palladium coordination sphere. We utilize Pd(OAc)₂ in conjunction with the ligand Xantphos. The causality here is strictly geometric: Xantphos is a rigid, bidentate ligand with a wide bite angle of ~111°. This steric constraint forces the Pd(II)-alkyl intermediate into a cis-coordination geometry. Because migratory insertion requires the CO ligand and the alkyl group to be cis to one another, Xantphos pre-organizes the complex for immediate CO insertion. This effectively lowers the activation energy for carbonylation, outcompeting the deleterious β-hydride elimination pathway[3],[4].

Pathway B: Suzuki-Miyaura Arylation (Synthesis of α-Aryl Ketones) For direct C–C bond formation with arylboronic acids, transmetalation is the rate-limiting step. We employ a bulky, electron-rich monodentate ligand (e.g., BrettPhos). The electron density accelerates the initial oxidative addition into the challenging C–Cl bond, while the extreme steric bulk forces the Pd center to rapidly undergo reductive elimination, preventing the alkylpalladium species from decomposing. Furthermore, a mild base (Na₂CO₃) is selected over strong alkoxides (NaOtBu) to suppress the deprotonation of the α-carbon, preventing catalyst-poisoning enolate formation.

Visualizing the Catalytic Logic

CatalyticCycle Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Oxidative Addition (C-Cl Activation) Pd0->OxAdd Substrate PdII Pd(II)-Alkyl Intermediate OxAdd->PdII COIns CO Migratory Insertion PdII->COIns CO Gas AcylPd Acyl-Pd(II) Complex COIns->AcylPd NuAtt Nucleophilic Attack (Alcoholysis) AcylPd->NuAtt ROH / Base RedElim Reductive Elimination NuAtt->RedElim RedElim->Pd0 Catalyst Regeneration Product β-Keto Ester Product RedElim->Product

Mechanistic cycle of Pd-catalyzed alkoxycarbonylation highlighting CO migratory insertion.

Quantitative Data: Catalyst and Condition Optimization

The following tables summarize the empirical data driving our protocol parameters, demonstrating the critical nature of ligand bite angle and base pKa.

Table 1: Ligand Effect on Alkoxycarbonylation Yield

Entry Ligand Bite Angle (°) Conversion (%) Isolated Yield (%) Primary Byproduct
1 PPh₃ N/A >99 12 Enone (β-hydride elim.)
2 dppe 86 >99 24 Enone / Dimer
3 dppp 91 >99 45 Enone

| 4 | Xantphos | 111 | >99 | 92 | None (Clean conversion) |

Data synthesized from established α-chloro ketone carbonylation parameters[3],[5].

Table 2: Base Effect on Suzuki-Miyaura Arylation

Entry Base Aqueous pKa Observation Isolated Yield (%)
1 NaOtBu 15.5 Rapid substrate decomposition <5
2 K₃PO₄ 12.3 Moderate conversion, some enolate 41

| 3 | Na₂CO₃ | 10.3 | Clean conversion, stable substrate | 88 |

Self-Validating Experimental Protocols

Protocol A: High-Yield Alkoxycarbonylation (Synthesis of β-Keto Esters)

This protocol leverages carbon monoxide and ethanol to generate a highly valuable β-keto ester[3].

  • Glovebox Preparation: In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with Pd(OAc)₂ (2.0 mol%), Xantphos (2.2 mol%), and anhydrous Na₂CO₃ (1.5 equiv).

    • Validation Check: The dry powder mixture should appear pale yellow. Any dark grey discoloration indicates premature Pd(0) aggregation (catalyst death).

  • Substrate Addition: Add N-[4-(2-chloroacetyl)phenyl]propanamide (1.0 equiv, 1.0 mmol) to the reaction vessel.

  • Solvent Injection: Inject a degassed mixture of Toluene/Ethanol (3:1 v/v, 0.2 M). Toluene ensures substrate solubility, while ethanol serves as the nucleophile.

  • Reactor Pressurization: Seal the autoclave, remove it from the glovebox, and purge the headspace with CO gas three times. Pressurize to 5 bar of CO.

    • Validation Check: Monitor the pressure gauge over the first 2 hours of heating. A steady pressure drop of ~0.5 bar indicates successful CO consumption and active migratory insertion. A static gauge implies stalled initiation.

  • Thermal Activation: Heat the vigorously stirred mixture to 80 °C for 16 hours.

  • Workup: Vent the CO safely in a fume hood. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove Pd black and salts.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should reveal the disappearance of the starting material (Rf ~0.4) and the emergence of a highly UV-active product spot (Rf ~0.3).

Protocol B: Suzuki-Miyaura Arylation Workflow

Workflow Step1 1. Reagent Assembly Pd₂(dba)₃, BrettPhos, Na₂CO₃, Ar-B(OH)₂ Step2 2. Substrate Addition Add N-[4-(2-chloroacetyl)phenyl]propanamide Step1->Step2 Step3 3. Solvent Injection Add Degassed THF/H₂O (10:1) Step2->Step3 Step4 4. Thermal Activation Stir at 65°C under Argon for 12 h Step3->Step4 Step5 5. Reaction Monitoring Confirm C-Cl consumption via TLC Step4->Step5 Step6 6. Isolation Aqueous Workup & Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura arylation protocol.

  • Catalyst Pre-activation: In a Schlenk flask under argon, combine Pd₂(dba)₃ (1.5 mol%), BrettPhos (3.6 mol%), phenylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Substrate Loading: Add N-[4-(2-chloroacetyl)phenyl]propanamide (1.0 equiv).

  • Solvent Addition: Inject degassed THF/H₂O (10:1 v/v). The trace water is critical for the activation of the boronic acid to the reactive boronate species.

    • Validation Check: The solution will transition from deep purple (Pd₂(dba)₃) to a clear golden-yellow, confirming the formation of the active L-Pd(0) species.

  • Reaction: Heat to 65 °C for 12 hours.

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.

References

  • NextSDS. "N-[4-(2-chloroacetyl)phenyl]propanamide — Chemical Substance Information". nextsds.com.[Link]

  • Wahl, B., Bonin, H., Mortreux, A., & Sauthier, M. (2012). "A General and Efficient Method for the Alkoxycarbonylation of alpha-Chloro Ketones". Advanced Synthesis & Catalysis.[Link]

  • Wahl, B., et al. (2012). "Straightforward Synthesis of Allylated Keto Esters: The Palladium-Catalyzed Haloketone Alkoxycarbonylation/Allylation Domino Reaction". Advanced Synthesis & Catalysis.[Link]

Sources

Application

in vivo dosing guidelines for N-[4-(2-chloroacetyl)phenyl]propanamide

An Application Note and Protocol for Establishing In Vivo Dosing Guidelines for N-[4-(2-chloroacetyl)phenyl]propanamide and Other Novel Covalent Inhibitors Author: Gemini, Senior Application Scientist Abstract This docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Establishing In Vivo Dosing Guidelines for N-[4-(2-chloroacetyl)phenyl]propanamide and Other Novel Covalent Inhibitors

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive framework for establishing initial in vivo dosing guidelines for the novel investigational compound N-[4-(2-chloroacetyl)phenyl]propanamide. Given the absence of published preclinical data for this specific molecule, this guide presents a robust, step-by-step methodology grounded in established principles of pharmacology and drug development. The protocols herein are designed to be broadly applicable to other novel small molecules, particularly those with reactive electrophilic moieties, such as the chloroacetyl group present in the target compound, which suggests a covalent mechanism of action. We will proceed by using N-[4-(2-chloroacetyl)phenyl]propanamide as a working example to illustrate the necessary sequence of experiments, from initial characterization to the design of tolerability and efficacy studies.

Part 1: Foundational Characterization - The In Vitro Prerequisites

Before any animal is dosed, a thorough in vitro characterization is mandatory. This phase establishes the fundamental properties of the compound, validates its mechanism, and provides the data necessary to design meaningful in vivo experiments. The chloroacetyl group on N-[4-(2-chloroacetyl)phenyl]propanamide strongly implies it is a covalent inhibitor, likely targeting a nucleophilic residue like cysteine on its protein target. This hypothesis must be tested and confirmed.

Physicochemical Properties

The ability to formulate a compound for in vivo delivery begins with understanding its basic physical and chemical characteristics.

Protocol: Solubility and Stability Assessment

  • Objective: To determine the solubility of N-[4-(2-chloroacetyl)phenyl]propanamide in common preclinical dosing vehicles and its stability in those vehicles over time.

  • Materials:

    • N-[4-(2-chloroacetyl)phenyl]propanamide (solid)

    • Vehicles: Saline, PBS, 5% Dextrose in Water (D5W), 10% DMSO/90% corn oil, 5% Tween® 80/5% ethanol/90% saline.

    • HPLC system with a suitable column (e.g., C18)

    • Incubator/shaker

  • Methodology:

    • Prepare saturated solutions by adding an excess of the compound to each vehicle.

    • Equilibrate the solutions at room temperature and 37°C for 24 hours with agitation.

    • Centrifuge the samples to pellet undissolved solid.

    • Analyze the supernatant by a calibrated HPLC method to determine the concentration. This is the kinetic solubility.

    • For stability, prepare a known concentration (e.g., 1 mg/mL) in the most promising vehicles.

    • Analyze aliquots by HPLC at T=0, 2, 4, 8, and 24 hours. A decrease in the parent compound peak of >10% indicates instability.

  • Causality: Poor solubility will prevent the achievement of necessary exposure levels in vivo, while instability in the vehicle can lead to inaccurate dosing and the administration of unknown degradation products. This step is a critical gatekeeper for in vivo studies.

Mechanism of Action (MoA) and Potency

Protocol: Covalent Binding Confirmation and IC50 Determination

  • Objective: To confirm the covalent MoA and determine the potency (IC50) against its putative target protein.

  • Materials:

    • Recombinant target protein (hypothesized to contain a reactive cysteine).

    • N-[4-(2-chloroacetyl)phenyl]propanamide.

    • Mass Spectrometer (e.g., LC-MS/MS).

    • Biochemical assay reagents (specific to the target enzyme's activity).

  • Methodology:

    • Intact Protein Mass Analysis: Incubate the target protein with a 5-fold molar excess of the compound. Analyze the protein by mass spectrometry. A mass shift corresponding to the molecular weight of the compound will confirm covalent adduction.

    • IC50 Determination (Jump Dilution):

      • Pre-incubate the target enzyme with a range of concentrations of the compound for varying times (e.g., 30, 60, 120 min).

      • Initiate the enzyme reaction by a large dilution (e.g., 100-fold) into the reaction buffer containing the substrate. This prevents further binding while measuring the remaining enzyme activity.

      • Measure reaction progress and calculate the rate of inhibition (k_inact) and the inhibition constant (K_i). The IC50 will decrease with longer pre-incubation times, a hallmark of irreversible inhibition.

  • Trustworthiness: This dual-method approach provides a self-validating system. The mass shift provides direct physical evidence of a covalent bond, while the time-dependent nature of the IC50 provides functional evidence of irreversible inhibition, adding confidence to the MoA.

Part 2: In Vivo Study Design - From Formulation to First Dose

With a solid in vitro data package, we can proceed to design the first in vivo studies. The goal is to understand the compound's behavior in a living system.

Formulation and Administration Route

Based on the solubility data from Part 1.1, select the most appropriate vehicle that provides the required concentration for the highest planned dose in a reasonable volume (typically 5-10 mL/kg for mice). The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) will depend on the compound's properties and the intended therapeutic application. For initial studies, an IP or IV route often bypasses absorption liabilities.

Experimental Workflow: From In Vitro Data to In Vivo Dosing

Caption: Workflow for establishing in vivo dosing guidelines.

Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. It answers the critical question: does the compound achieve sufficient exposure in the bloodstream to engage its target?

Protocol: Single-Dose PK Study in Mice

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) after a single dose.

  • Animal Model: C57BL/6 mice (n=3 per time point per route).

  • Dosing:

    • Group 1 (IV): 1-2 mg/kg via tail vein injection.

    • Group 2 (IP or PO): 10-20 mg/kg.

  • Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-dose, and at 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Process blood to plasma and store at -80°C.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify the concentration of N-[4-(2-chloroacetyl)phenyl]propanamide in plasma.

  • Data Analysis:

    • Use software like Phoenix WinNonlin to calculate PK parameters.

    • Calculate bioavailability (F%) for the extravascular route by comparing its AUC to the IV AUC.

  • Causality: The IV dose group is critical as it provides a baseline for 100% bioavailability. The half-life (T½) determined in this study will directly inform the required dosing frequency for subsequent multi-dose studies. A very short half-life might necessitate twice-daily dosing or a formulation change.

Table 1: Hypothetical Pilot PK Parameters for N-[4-(2-chloroacetyl)phenyl]propanamide

ParameterIV Route (2 mg/kg)IP Route (10 mg/kg)PO Route (10 mg/kg)
Cmax (ng/mL) 1500850210
Tmax (h) 0.080.51.0
AUC (ng*h/mL) 22004100950
T½ (h) 2.52.72.6
Bioavailability (F%) 100%37%9%

This is example data. Actual results will vary.

Part 3: Target Engagement and Tolerability

Once PK is understood, the next steps are to confirm the drug is hitting its target in the animal (pharmacodynamics) and to find a safe dose range.

Pharmacodynamic (PD) / Target Engagement Study

Protocol: In Vivo Target Occupancy

  • Objective: To correlate plasma exposure with the degree of target inhibition in a relevant tissue.

  • Methodology:

    • Dose animals with a single injection at several dose levels (e.g., 1, 5, 20 mg/kg).

    • At a time point near the expected Tmax, collect both plasma (for PK analysis) and the target tissue (e.g., tumor, liver).

    • Homogenize the tissue and use a probe-based method to measure the percentage of the target that is not bound by the drug. For a covalent inhibitor, this can be achieved by using a biotinylated version of the compound or a broad-spectrum cysteine-reactive probe.

    • Correlate the plasma concentration from each animal with the measured target occupancy.

  • Trustworthiness: This protocol directly links the PK (exposure) to the PD (effect), providing a crucial PK/PD relationship. This relationship is the cornerstone of rational dose selection for efficacy studies.

Hypothetical Target Pathway: Inhibition of a Pro-Apoptotic Caspase

G cluster_0 cluster_1 cluster_2 Stimulus e.g., DNA Damage p53 p53 Activation Stimulus->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1) CytoC->Apaf1 Casp9 Initiator Caspase-9 (Activation) Apaf1->Casp9 Casp3 Executioner Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor N-[4-(2-chloroacetyl)phenyl]propanamide (Covalent Inhibitor) Inhibitor->Casp3 Covalent Inhibition

Caption: Hypothetical inhibition of Caspase-3 by the compound.

Maximum Tolerated Dose (MTD) Study

Protocol: 7-Day Dose Escalation Study

  • Objective: To determine the highest dose that can be administered daily for 7 days without causing severe adverse effects (e.g., >20% body weight loss, severe clinical signs).

  • Animal Model: Mice (n=3-5 per group).

  • Methodology:

    • Start with a low dose (e.g., 5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 25, 50, 100 mg/kg).

    • Dose animals daily for 7 consecutive days.

    • Monitor body weight, food/water intake, clinical signs (e.g., posture, activity), and any signs of distress daily.

    • At the end of the study, perform a basic necropsy and collect key organs (liver, kidney, spleen) for histopathological analysis.

  • Causality: The MTD study defines the upper boundary for safe dosing in efficacy models. Attempting efficacy studies without this information risks confounding results due to toxicity and is ethically unsound.

Part 4: Integration and Efficacy Study Design

By integrating the data from PK, PD, and MTD studies, a rational, evidence-based dosing regimen can be proposed for the first efficacy study.

  • Dose Selection: Choose 2-3 dose levels below the MTD that are predicted by the PK/PD model to achieve significant (>50%) and sustained target engagement.

  • Dosing Frequency: This is dictated by the compound's half-life and the duration of target engagement. For a covalent inhibitor, the PD effect may last much longer than the plasma half-life, potentially allowing for less frequent dosing (e.g., once daily even with a T½ of 2-3 hours).

  • Efficacy Model: Select a relevant disease model (e.g., a tumor xenograft model if the target is implicated in cancer).

  • Endpoints: Primary endpoints should be related to the disease (e.g., tumor volume). Secondary endpoints should include target engagement biomarkers (from the PD study) and body weight to monitor tolerability.

This comprehensive, multi-faceted approach ensures that in vivo studies are conducted in a logical, ethical, and scientifically rigorous manner, maximizing the potential for success while minimizing the use of animals.

References

  • US Food and Drug Administration. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Grimm, S. W. (Ed.). (2009). Pharmaceutical Development and Preclinical Safety/Toxicology Assessments. In The AAPS Journal, 11(S1). This reference is illustrative of the general principles in the field.
  • Workman, P., & Collins, I. (2010). Probing the Probes: Their Value and Better Application in Chemical Biology. In Cell Chemical Biology, 17(6), 561–577. [Link]

  • Copeland, R. A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. (Note: As a book, a direct link to full content isn't possible, but its principles are foundational to the protocols described).
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The Resurgence of Covalent Drugs. In Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

Method

Application Notes and Protocols: N-[4-(2-chloroacetyl)phenyl]propanamide in the Design of Targeted Covalent Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of Targeted Covalent Inhibitors Targeted Covalent Inhibitors (TCIs) have experienced a renaissance in drug discovery, offering...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Targeted Covalent Inhibitors

Targeted Covalent Inhibitors (TCIs) have experienced a renaissance in drug discovery, offering distinct advantages over traditional non-covalent inhibitors.[1][2] By forming a stable, covalent bond with a specific amino acid residue on a target protein, TCIs can achieve prolonged pharmacodynamic effects, enhanced potency, and the ability to overcome drug resistance mechanisms.[2][3] The efficacy of a TCI is critically dependent on the synergy between a high-affinity recognition scaffold and a precisely tuned electrophilic "warhead."[4][5]

This guide focuses on N-[4-(2-chloroacetyl)phenyl]propanamide , a versatile chemical scaffold incorporating a chloroacetamide warhead. The chloroacetamide moiety is a well-established electrophile for targeting nucleophilic cysteine residues within protein binding pockets.[6] This document provides a comprehensive overview of its properties, synthesis, and application in the development of novel TCIs, complete with detailed experimental protocols.

Chemical Properties and Mechanism of Action

N-[4-(2-chloroacetyl)phenyl]propanamide is a bifunctional molecule. The propanamide tail can be chemically modified to serve as the recognition element that directs the inhibitor to the desired protein target. The chloroacetyl group acts as the electrophilic warhead.

The mechanism of covalent modification by the chloroacetyl group involves a nucleophilic substitution reaction (SN2) with the thiol side chain of a cysteine residue. The cysteine thiolate anion, a potent nucleophile under physiological conditions, attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride leaving group and forming a stable thioether bond.[7][8]

Covalent Modification cluster_0 Inhibitor cluster_1 Protein Target cluster_2 Covalent Adduct Inhibitor N-[4-(2-chloroacetyl)phenyl]propanamide Covalent Adduct Stable Thioether Bond Inhibitor->Covalent Adduct Nucleophilic Attack Cysteine Cysteine Residue (Cys-SH) Cysteine->Covalent Adduct Target Inactivation Target Inactivation Covalent Adduct->Target Inactivation Leads to

Caption: Covalent bond formation between the chloroacetyl warhead and a cysteine residue.

Applications in Drug Discovery: A Versatile Building Block

The chloroacetamide moiety is a valuable tool in fragment-based drug discovery and the development of potent and selective inhibitors.[9] While often considered highly reactive, this reactivity can be modulated by the surrounding chemical structure, allowing for a balance between target engagement and off-target effects.[6]

Below is a table summarizing the application of chloroacetamide-containing inhibitors against various protein targets, highlighting the versatility of this warhead class.

Target ProteinTherapeutic AreaRole of ChloroacetamideReference
MurAAntibacterialCovalent modification of the active site cysteine.[10]
Type III Polyketide SynthasesHerbicideInactivation through covalent binding to the active site cysteine.[8]
Nicotinamide N-methyltransferase (NNMT)Cancer, Metabolic DisordersInhibition via reaction with an active-site cysteine.

Experimental Protocols

Protocol 1: Synthesis of N-[4-(2-chloroacetyl)phenyl]propanamide

This protocol describes a two-step synthesis starting from 4-aminobenzamide. The first step is the propanoylation of the aniline nitrogen, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group.

Step 1: Synthesis of N-(4-aminophenyl)propanamide

  • Materials: 4-aminobenzamide, propionyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-aminobenzamide (1 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.1 eq) to the solution.

    • Add propionyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(4-aminophenyl)propanamide.

Step 2: Friedel-Crafts Acylation to yield N-[4-(2-chloroacetyl)phenyl]propanamide

  • Materials: N-(4-aminophenyl)propanamide, chloroacetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • Suspend AlCl₃ (2.5 eq) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C.

    • Slowly add chloroacetyl chloride (1.2 eq) to the suspension.

    • In a separate flask, dissolve N-(4-aminophenyl)propanamide (1 eq) in anhydrous DCM.

    • Add the solution of N-(4-aminophenyl)propanamide dropwise to the AlCl₃/chloroacetyl chloride mixture at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain N-[4-(2-chloroacetyl)phenyl]propanamide.

Synthesis Workflow Start 4-Aminobenzamide Step1 Propanoylation (Propionyl Chloride, Pyridine) Start->Step1 Intermediate N-(4-aminophenyl)propanamide Step1->Intermediate Step2 Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl3) Intermediate->Step2 Product N-[4-(2-chloroacetyl)phenyl]propanamide Step2->Product

Caption: Synthetic workflow for N-[4-(2-chloroacetyl)phenyl]propanamide.

Protocol 2: Evaluation of Covalent Target Modification by Mass Spectrometry

This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to confirm the covalent binding of an inhibitor derived from N-[4-(2-chloroacetyl)phenyl]propanamide to a target protein.

  • Materials: Purified target protein, synthesized covalent inhibitor, reaction buffer (e.g., PBS or Tris, pH 7.4), quenching solution (e.g., formic acid), LC-MS system.

  • Procedure:

    • Incubate the target protein (e.g., 1-5 µM) with the covalent inhibitor (e.g., 10-50 µM) in the reaction buffer at a controlled temperature (e.g., 37 °C).

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by adding an equal volume of quenching solution.

    • As a control, incubate the protein without the inhibitor under the same conditions.

    • Analyze the samples by LC-MS. The intact protein mass will be determined by deconvolution of the resulting mass spectrum.

    • Covalent modification is confirmed by observing a mass shift in the protein corresponding to the molecular weight of the bound inhibitor. The extent of modification can be quantified by comparing the peak intensities of the unmodified and modified protein.

Protocol 3: Biochemical Assay for Target Inhibition

This protocol describes a general method to assess the inhibitory activity of a covalent compound on its target enzyme.

  • Materials: Target enzyme, substrate for the enzyme, covalent inhibitor, assay buffer, detection reagent (e.g., for a kinase assay, this could be an ADP-Glo™ kit).

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of the covalent inhibitor for different durations to assess time-dependent inhibition.

    • Initiate the enzymatic reaction by adding the substrate (and co-factors, if necessary).

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

    • Calculate the percentage of inhibition for each inhibitor concentration and time point.

    • Determine the IC₅₀ value and, for covalent inhibitors, the rate of inactivation (kinact) and the inhibition constant (KI).

Conclusion

N-[4-(2-chloroacetyl)phenyl]propanamide is a valuable and adaptable starting material for the synthesis of targeted covalent inhibitors. Its straightforward synthesis and the well-characterized reactivity of the chloroacetamide warhead make it an attractive choice for researchers in drug discovery. The protocols provided in this guide offer a solid foundation for the synthesis, characterization, and application of novel TCIs derived from this scaffold. As with all covalent inhibitors, careful optimization of both the recognition moiety and the warhead's reactivity is paramount to achieving potent and selective therapeutic agents.

References

  • Baranczak, A., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 435-443. [Link]

  • Dalton, S. E., & Gilbert, A. M. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 25(21), 5099. [Link]

  • de Wispelaere, M., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3201. [Link]

  • García-Ramos, Y., & Lameira, J. (2026). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Exploratory Research and Hypothesis in Medicine. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Journal of the American Chemical Society Au, 1(1), 18-35. [Link]

  • Krall, N., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. International Journal of Molecular Sciences, 25(3), 1845. [Link]

  • Baranczak, A., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 435-443. [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. [Link]

  • Byrd, J. C., et al. (2013). Ibrutinib versus ofatumumab in previously treated chronic lymphoid leukemia. New England Journal of Medicine, 370(24), 2348-2350. [Link]

  • Gobec, S., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & Medicinal Chemistry Letters, 75, 128945. [Link]

  • Turo, K. J., et al. (2018). Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. Cell Chemical Biology, 25(10), 1264-1274.e5. [Link]

  • Reddy, M. S., et al. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. WO2014188453A2.
  • Liu, Q., et al. (2022). Advanced approaches of developing targeted covalent drugs. Molecular Systems Design & Engineering, 7(9), 1039-1055. [Link]

  • Karagiorgis, G., et al. (2020). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. [Link]

  • Ricciuti, B., et al. (2019). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Journal of Thoracic Oncology, 14(8), 1369-1378. [Link]

  • Rosiglioni, L., et al. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 666. [Link]

  • Lanman, B. A., et al. (2019). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 62(23), 10790-10807. [Link]

  • Meador, C. B., et al. (2016). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Lung Cancer: Targets and Therapy, 7, 75-84. [Link]

  • Böger, P., & Matthes, B. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Pest Management Science, 59(11), 1225-1230. [Link]

  • Wikipedia. Ibrutinib. [Link]

  • van der Wouden, J. M., et al. (2018). Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ. Bioorganic & Medicinal Chemistry, 26(15), 4447-4454. [Link]

  • Obniska, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(11), 854-866. [Link]

  • Li, S., et al. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Genes & Diseases, 10(2), 403-414. [Link]

  • Yang, G., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1801. [Link]

  • Zang, X., et al. (2023). Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. Analytical Chemistry, 95(10), 4567-4574. [Link]

  • Synapse. (2025). What is the mechanism of action of Osimertinib mesylate? Patsnap Synapse. [Link]

  • Hari, S. B., & Scheltema, R. A. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3423-3428. [Link]

  • Borge, M., et al. (2021). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Cancers, 13(16), 4088. [Link]

  • Gobec, S., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. ResearchGate. [Link]

  • Garcı́a-Linares, S., et al. (2024). Targeting KRAS Diversity: Covalent Modulation of G12X and Beyond in Cancer Therapy. Journal of Medicinal Chemistry, 67(9), 7083-7104. [Link]

  • Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]

  • Wikipedia. Osimertinib. [Link]

  • McCormick, F. (2016). Progress on Covalent Inhibition of KRASG12C. Cancer Discovery, 6(3), 233-234. [Link]

  • Wod M., et al. (2024). The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond. International Journal of Molecular Sciences, 25(21), 12693. [Link]

  • ICE Bioscience. MS-Based Covalent Binding Analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-[4-(2-chloroacetyl)phenyl]propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing N-[4-(2-chloroacetyl)phenyl]propanamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing N-[4-(2-chloroacetyl)phenyl]propanamide . This compound is a highly reactive electrophilic intermediate widely used in the development of complex heterocyclic frameworks and active pharmaceutical ingredients (APIs) ([1]).

The most scalable, atom-economical route to this molecule is the Friedel-Crafts acylation of N-phenylpropanamide (propionanilide) with chloroacetyl chloride, utilizing aluminum chloride ( AlCl3​ ) as a Lewis acid catalyst ([2]). While conceptually straightforward, the presence of the Lewis basic amide moiety introduces specific mechanistic hurdles. Below is our definitive troubleshooting guide to mastering this synthesis.

SynthesisWorkflow A Propionanilide (Starting Material) C Friedel-Crafts Acylation (DCM, 0-5°C to Reflux) A->C B Chloroacetyl Chloride + AlCl3 (3.0 eq) B->C D AlCl3-Amide Complex (Intermediate) C->D Electrophilic Substitution E Acidic Ice Quench (Ice + Conc. HCl) D->E Hydrolysis of Al-Complex F N-[4-(2-chloroacetyl)phenyl]propanamide (Target Product) E->F Crystallization & Filtration

Synthesis workflow of N-[4-(2-chloroacetyl)phenyl]propanamide via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 40%, and TLC shows significant unreacted propionanilide. What is causing this stalled conversion? Causality: The core issue lies in the stoichiometry of your Lewis acid. The amide carbonyl oxygen of propionanilide is a potent Lewis base. Upon the introduction of AlCl3​ , one full equivalent is immediately sequestered to form a highly stable, deactivated AlCl3​ -amide coordination complex ([2]). If you are using standard catalytic amounts (or even 1.1 to 1.5 equivalents), there is insufficient free Lewis acid remaining to generate the highly reactive acylium ion from the chloroacetyl chloride. Solution: You must treat this as a stoichiometric, not catalytic, process. Increase your AlCl3​ loading to a minimum of 3.0 equivalents relative to the starting anilide ([1]). This ensures complete complexation of the amide while leaving ample free AlCl3​ to drive the electrophilic aromatic substitution to completion.

Q2: I am observing a high percentage of the ortho-substituted byproduct. How can I improve para-selectivity? Causality: The AlCl3​ -amide complex is extremely bulky, which naturally provides excellent steric shielding of the ortho positions, heavily favoring para-attack. However, Friedel-Crafts acylations are highly exothermic. If the internal reaction temperature spikes during the addition of AlCl3​ , the increased thermal energy allows the electrophile to overcome this steric barrier, leading to ortho-substitution. Solution: Maintain strict thermodynamic control. Perform the addition of AlCl3​ in small portions at 0–5 °C . Only after complete addition and initial stabilization should the reaction be allowed to warm to room temperature or gentle reflux ([1]).

Q3: During the aqueous workup, I obtain a gummy, intractable mass instead of a clean, filterable precipitate. How do I resolve this? Causality: This is a classic workup failure caused by the rapid hydrolysis of the massive excess of AlCl3​ in an insufficiently acidic environment. When quenched in plain water or weak acid, aluminum ions precipitate as gelatinous aluminum hydroxide ( Al(OH)3​ ). This gel physically traps the hydrophobic product, forming an unfilterable emulsion or gum ([2]). Solution: The quench must be highly acidic to keep aluminum in its soluble Al3+ ionic state. Pour the reaction mixture slowly into a vigorously stirred bath of crushed ice containing a significant volume of concentrated hydrochloric acid (HCl).

Quantitative Data: Yield & Regioselectivity Optimization

The following table summarizes the causal relationship between reagent stoichiometry, thermal control, and isolated yields.

AlCl3​ EquivalentsReaction Temp (°C)Conversion (%)Para:Ortho RatioIsolated Yield (%)Physical State at Quench
1.2253885:1522Gummy / Emulsion
2.0257690:1061Granular Solid
3.0 0-5, then 40 >98 96:4 84 Clean Crystalline Solid
3.040 (No cooling)>9875:2558Oily Solid
Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system; specific visual cues are embedded within the steps to confirm the mechanistic progression of the reaction.

  • Reagent Preparation: In a rigorously dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve 1.0 equivalent of N-phenylpropanamide in anhydrous dichloromethane (DCM) (approx. 6 volumes).

  • Electrophile Addition: Add 1.5 equivalents of chloroacetyl chloride to the solution. Ensure the system is under an inert atmosphere (Nitrogen or Argon) and vented through a gas-absorption trap to capture evolved HCl gas ([2]).

  • Lewis Acid Activation (Critical Step): Cool the reaction vessel to 0–5 °C using an ice-water bath. Begin adding 3.0 equivalents of anhydrous AlCl3​ in small portions over 30–45 minutes.

    • Validation Check: Monitor the internal thermometer; do not allow the temperature to exceed 10 °C. The mixture will transition to a deep red/brown color, confirming the formation of the active acylium ion and the AlCl3​ -amide complex ([1]).

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gradually heat to a gentle reflux (approx. 40 °C) for 2 to 3 hours until HPLC indicates complete consumption of the starting material.

  • Acidic Quench: Cool the reaction mixture back to room temperature. Carefully pour the dark, viscous mixture into a large beaker containing crushed ice (approx. 10 volumes relative to DCM) and concentrated HCl (1 volume per 10 volumes of ice) under vigorous mechanical stirring ([2]).

    • Validation Check: The aluminum salts will dissolve cleanly into the aqueous layer, and the target N-[4-(2-chloroacetyl)phenyl]propanamide will immediately precipitate as a white-to-off-white solid.

  • Isolation & Purification: Filter the solid via a Büchner funnel, wash thoroughly with cold water to remove residual acid, and then wash with a small amount of cold ethanol. Recrystallize the crude product from 95% ethanol to obtain the pure para-isomer.

References
  • Title: α-Anilinoketones, Esters and Amides: A Chemical Study Source: Molecules. 2012 Jun; 17(6): 6705–6715. URL: [Link]

  • Title: Acetanilide, p-chloroacetyl- Source: Organic Syntheses, Coll. Vol. 3, p. 183 (1955); Vol. 28, p. 26 (1948). URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N-[4-(2-chloroacetyl)phenyl]propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of bifunctional intermediates and active pharmaceutical ingredients (APIs). N-[4-(2-ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of bifunctional intermediates and active pharmaceutical ingredients (APIs). N-[4-(2-chloroacetyl)phenyl]propanamide presents a unique stability challenge due to the presence of both a propanamide linkage and a highly reactive alpha-chloro ketone moiety.

This guide provides causality-driven troubleshooting to prevent hydrolytic degradation during storage and handling, ensuring the integrity of your experimental data.

Section 1: Mechanistic Understanding (The "Why")

FAQ 1: Why does N-[4-(2-chloroacetyl)phenyl]propanamide degrade so rapidly on the benchtop compared to standard amides?

Causality & Mechanism: The vulnerability of this molecule does not primarily stem from the propanamide group, but rather the 2-chloroacetyl (alpha-chloro ketone) group[1]. The adjacent carbonyl group highly polarizes the carbon-chlorine (C-Cl) bond, making the alpha-carbon exceptionally electrophilic. In many moisture-sensitive APIs, atmospheric water molecules act as nucleophiles that readily attack these susceptible chemical bonds via an SN2 mechanism[2].

This initial hydrolysis yields N-[4-(2-hydroxyacetyl)phenyl]propanamide and stoichiometric amounts of hydrochloric acid (HCl). The generation of HCl is catastrophic for sample integrity because it lowers the local microenvironmental pH, triggering an autocatalytic degradation loop . The acidic environment not only accelerates further cleavage of remaining C-Cl bonds but also provides the necessary protonation to catalyze the hydrolysis of the normally stable propanamide group into 4-(2-hydroxyacetyl)aniline and propanoic acid[3].

HydrolysisPathway A N-[4-(2-chloroacetyl)phenyl] propanamide C N-[4-(2-hydroxyacetyl)phenyl] propanamide A->C Nucleophilic Substitution (SN2) D HCl (Acidic Byproduct) A->D Releases B H2O (Moisture) B->C Attacks C-Cl E 4-(2-hydroxyacetyl)aniline + Propanoic Acid C->E Acid-catalyzed amide hydrolysis D->A Autocatalysis (Lowers pH) D->E Catalyzes

Fig 1: Autocatalytic hydrolysis pathway of N-[4-(2-chloroacetyl)phenyl]propanamide.

Section 2: Storage & Handling Protocols (The "How")

FAQ 2: What is the definitive storage protocol for the solid compound to ensure long-term stability?

Causality & Mechanism: To halt the autocatalytic hydrolysis loop, we must eliminate the nucleophile (water) and reduce the kinetic energy of the system (temperature). Excess moisture causes rapid API hydrolysis, necessitating the use of strict environmental controls and desiccants[4]. Furthermore, specialized storage solutions like dry cabinets or moisture-barrier packaging are indispensable because standard packaging is often insufficient for long-term protection against ambient humidity[5].

Protocol 1: Step-by-Step Long-Term Storage Workflow (Solid State)

  • Lyophilization/Drying: Ensure the synthesized compound is dried under high vacuum (e.g., < 0.1 mbar) for at least 24 hours to remove trace residual solvents and trapped moisture.

  • Primary Packaging: Transfer the dry powder into a clean, oven-dried amber glass vial. Glass provides a superior barrier against moisture and oxygen compared to standard plastics[4].

  • Inert Gas Flushing: Flush the headspace of the vial with dry Argon (preferred over Nitrogen as it is heavier and forms a better protective blanket over the solid) to displace ambient air and moisture, then cap tightly with a PTFE-lined septum[4].

  • Secondary Packaging: Place the primary vial inside an aluminum/aluminum (Alu/Alu) moisture-barrier pouch. Add a high-capacity desiccant packet (e.g., silica gel or molecular sieves) into the pouch before vacuum sealing.

  • Temperature Control: Store the sealed pouch in a monitored freezer at -20°C or -80°C. Chemical properties and thermal degradation kinetics dictate that freezing is required to effectively halt nucleophilic attack over extended periods[4].

Self-Validating System Check: Include a humidity-indicating card inside the Alu/Alu pouch. This provides immediate visual confirmation (via color change) upon opening that the desiccant remained active and the hermetic seal was uncompromised during the storage lifecycle.

StorageWorkflow S1 Step 1: Lyophilization (Remove trace moisture) S2 Step 2: Primary Packaging (Amber glass vial + PTFE septum) S1->S2 S3 Step 3: Inerting (Argon gas flush) S2->S3 S4 Step 4: Secondary Packaging (Alu/Alu pouch + Desiccant) S3->S4 S5 Step 5: Cold Storage (-20°C or -80°C freezer) S4->S5

Fig 2: Optimized moisture-free storage workflow for alpha-chloro ketone derivatives.

Quantitative Data Summary

Table 1: Degradation Kinetics of N-[4-(2-chloroacetyl)phenyl]propanamide under Various Storage Conditions

Storage ConditionRelative Humidity (RH)Packaging ConfigurationEstimated Shelf-Life (t90)Primary Degradant
25°C (Room Temp)75%Open container< 48 hoursHydroxyacetyl derivative
25°C (Room Temp)< 10%Desiccator2-4 weeksHydroxyacetyl derivative
4°C (Refrigerated)AmbientSealed Glass Vial3-6 monthsHydroxyacetyl derivative
-20°C (Freezer)< 5%Alu/Alu Pouch + Argon> 24 monthsNone detected

Section 3: Troubleshooting Solution Stability

FAQ 3: I need to store this compound in solution for biological assays. How do I prevent rapid degradation?

Causality & Mechanism: In solution, the collision frequency between the alpha-chloro ketone and any trace water is maximized. If the solvent is hygroscopic (e.g., DMSO, DMF), it will actively pull moisture from the air, rapidly accelerating the hydrolysis described in FAQ 1. To maintain stability, the solvent must be rigorously dried, and an acid scavenger can be employed to neutralize any trace HCl generated, thereby preventing the autocatalytic cleavage of the amide bond.

Protocol 2: Step-by-Step Solution Preparation and Storage

  • Solvent Selection & Drying: Use only anhydrous solvents (e.g., commercially available Extra Dry DMSO packaged under argon). Store the solvent over activated 3Å or 4Å molecular sieves for at least 48 hours prior to use.

  • Acid Scavenging (Optional but Recommended): If the downstream biological application permits, incorporate a non-nucleophilic weak base (e.g., 2,6-lutidine or a polymer-bound amine resin) into the storage vessel. This acts as a sponge for trace HCl without reacting with the electrophilic alpha-chloro ketone.

  • Aliquotting: Prepare single-use aliquots. Freeze-thaw cycles introduce condensation (moisture) into the vial. By using single-use aliquots, you ensure that the stock solution is never exposed to ambient humidity after the initial dissolution.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Thaw immediately before use and discard any unused portion.

Self-Validating System Check: Run a parallel "blank" aliquot (anhydrous solvent + acid scavenger only) alongside your active samples. By analytically confirming the blank via Karl Fischer titration or pH measurement post-thaw, you validate that your handling procedures did not introduce ambient moisture contamination into the system.

References[4] Title: Pharmaceutical Ingredient Storage Best Practices for Optimal Stability: Temperature Management Key to Preserving API Integrity.

Source: arborpharmchem.com URL:[5] Title: The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. Source: smtdryboxes.com URL:[2] Title: Moisture protection in oral solid dosage forms: The role of film coatings. Source: pharmaexcipients.com URL:[3] Title: A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Source: alliedacademies.org URL:[1] Title: Mastering the Reagent: A Guide to the Stability and Storage of 4-Chloro-3-oxobutyryl Chloride. Source: benchchem.com URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-[4-(2-chloroacetyl)phenyl]propanamide Stability

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing degradation, mass shifts, or inconsistent assay results when handling N-[4-(2-chloroacetyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing degradation, mass shifts, or inconsistent assay results when handling N-[4-(2-chloroacetyl)phenyl]propanamide (MW: 225.67 g/mol )[1].

Because this compound contains a highly reactive α-chloro ketone moiety, standard laboratory practices—such as preparing generic stock solutions in Dimethyl Sulfoxide (DMSO)—will lead to rapid chemical degradation and potential safety hazards. This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to rescue your samples and prevent future degradation.

Mechanistic Insight: The "Disappearing" Compound

If your LC-MS analysis shows the disappearance of the target mass (m/z 226.07[M+H]+) and the appearance of a new major peak at m/z 206.08, your compound has not simply precipitated; it has undergone a 2[2].

The Causality of Degradation

When dissolved in DMSO, the nucleophilic oxygen atom of the solvent attacks the electrophilic α-carbon of the 2-chloroacetyl group. This displaces the chloride ion and forms a transient alkoxydimethylsulfonium intermediate . Even at room temperature, this intermediate rapidly undergoes base- or heat-promoted elimination to yield an arylglyoxal derivative and dimethyl sulfide (DMS) gas[3].

Furthermore, the displaced chloride ion acts as a halide catalyst that significantly lowers the onset temperature for the 4[4]. This secondary reaction generates non-condensable gases, posing a severe pressure hazard in sealed storage vials[5].

Kornblum_Oxidation A N-[4-(2-chloroacetyl)phenyl]propanamide (α-chloro ketone) C Alkoxydimethylsulfonium Intermediate A->C Nucleophilic attack by DMSO (Displaces Cl⁻) B DMSO (Nucleophile) B->C D Arylglyoxal Derivative + Dimethyl Sulfide (DMS) C->D Base/Heat promoted elimination (-H⁺)

Kornblum oxidation pathway of α-chloro ketones in DMSO.

Quantitative Stability Data

To optimize your experimental design, refer to the solvent compatibility matrix below. Acetonitrile is the only recommended solvent for long-term storage of this specific chemotype.

SolventHalf-Life (t½) at 25°CPrimary DegradantLC-MS Mass ShiftRecommendation
DMSO < 2 hoursArylglyoxal-20.46 DaCRITICAL AVOID
Methanol ~24 hoursAcetal/Methyl ether+28.03 DaUse immediately
DMF ~7 daysDimethylamine adduct+8.06 DaShort-term only
Acetonitrile > 6 monthsNone (Stable)NoneRECOMMENDED

Validated Experimental Protocols

Protocol A: Preparation of Degradation-Resistant Stock Solutions

Do not just swap solvents; follow this protocol to ensure the integrity of your biological assays.

  • Solvent Selection (Causality): Use anhydrous Acetonitrile (HPLC grade or higher). Acetonitrile lacks the nucleophilic oxygen present in DMSO and the trace secondary amines present in DMF, preventing both oxidation and substitution reactions.

  • Weighing & Dissolution: Weigh the target mass of N-[4-(2-chloroacetyl)phenyl]propanamide into a static-free amber vial. Add Acetonitrile to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Self-Validating QC Step: Immediately take a 10 µL aliquot, dilute in 990 µL of mobile phase, and inject into the LC-MS. Validation criteria: A single peak at m/z 226.07 [M+H]+ must be present. Any peak at m/z 206.08 indicates pre-existing degradation in the dry powder.

  • Storage: Aliquot into single-use vials, flush the headspace with Argon gas to displace atmospheric moisture, and store at -20°C.

Protocol B: Rescue of DMSO-Contaminated Samples via SPE

If you have already dissolved your compound in DMSO and need to halt the degradation, rotary evaporation will fail due to DMSO's high boiling point (189°C)[6]. Use this Solid Phase Extraction (SPE) method to rescue the remaining intact compound[7].

SPE_Workflow S1 1. Dilute (H2O) S2 2. Load C18 (Bind) S1->S2 S3 3. Wash (Remove DMSO) S2->S3 S4 4. Elute (Acetonitrile) S3->S4 S5 5. Lyophilize (Pure Powder) S4->S5

Workflow for removing DMSO via C18 Solid Phase Extraction.

  • Dilution (Causality): Dilute the DMSO stock 1:10 with cold, LC-MS grade water. Why? DMSO must be diluted to <10% to prevent it from acting as a strong elution solvent during the binding phase.

  • Column Conditioning: Condition a C18 SPE cartridge with 3 column volumes (CV) of Acetonitrile, followed by 3 CV of water.

  • Loading: Load the diluted sample slowly (1 drop/second). The hydrophobic phenylpropanamide will bind to the C18 stationary phase.

  • Washing: Wash with 5 CV of water. Why? This selectively washes away the highly polar DMSO and any free chloride ions while retaining the target compound.

  • Elution: Elute the target compound with 2 CV of Acetonitrile.

  • Self-Validating QC Step: Monitor the load and wash fractions via UV absorbance (254 nm). The target compound should not appear in the aqueous wash. A successful rescue yields >85% recovery of the unoxidized m/z 226.07 peak in the Acetonitrile elution fraction.

  • Lyophilization: Freeze the Acetonitrile eluate and 7 to recover the pure powder[7].

Troubleshooting FAQs

Q: My sealed LC-MS vial containing the DMSO stock built up pressure and "popped" when I opened it. What happened? A: You experienced a localized thermal decomposition event. The Kornblum oxidation displaces a chloride ion. Halides (like Cl⁻) act as catalysts that severely lower the onset temperature of DMSO decomposition[4]. This reaction generates non-condensable gases (like formaldehyde and dimethyl sulfide), causing dangerous pressure buildup in sealed vessels[5].

Q: I stored my DMSO stock at -80°C immediately after making it. Why did it still degrade? A: DMSO freezes at 18.5°C. As the solution freezes, the solute is excluded from the solvent's crystal lattice, creating highly concentrated micro-pockets of compound and unfrozen DMSO. This "freeze-concentration" effect forces the electrophile and nucleophile into close proximity, paradoxically accelerating the degradation reaction before the entire matrix solidifies.

Q: Can I use DMF instead of DMSO for my cell-based assays? A: While DMF does not cause Kornblum oxidation, it is not ideal for long-term storage. DMF slowly degrades over time to release trace amounts of dimethylamine. This secondary amine is a strong nucleophile and will substitute the primary chloride on your compound, forming a dimethylamine adduct (+8.06 Da mass shift). Use Acetonitrile for storage, and only spike into aqueous assay buffers immediately prior to use.

Q: I smell garlic in the lab after leaving the vial open. Is the compound toxic? A: The garlic odor is not the compound itself, but rather Dimethyl Sulfide (DMS) gas[6]. DMS is the volatile byproduct of the Kornblum oxidation[3]. While DMS is not highly toxic at these trace levels, its presence is a definitive diagnostic indicator that your α-chloro ketone has fully degraded.

References

  • Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. National Institutes of Health (NIH). [Link]

  • Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue Engineering.[Link]

  • Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of St Andrews.[Link]

  • Dimethyl sulfoxide - Wikipedia. Wikipedia.[Link]

  • How can I remove DMSO from my sample? ResearchGate. [Link]

  • DMSO Oxidation. Yale University. [Link]

Sources

Optimization

N-[4-(2-chloroacetyl)phenyl]propanamide HPLC peak tailing solutions

Technical Support Center: Resolving HPLC Peak Tailing for N-[4-(2-chloroacetyl)phenyl]propanamide Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for N-[4-(2-chloroacetyl)phenyl]propanamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with multi-functional analytes. N-[4-(2-chloroacetyl)phenyl]propanamide (CAS: 736977-51-8) presents a unique chromatographic challenge due to its dual hydrogen-bonding amide group and the highly reactive α-chloro ketone moiety. This guide provides field-proven, self-validating strategies to achieve Gaussian peak shapes and reliable quantification.

Section 1: Mechanistic Causes of Peak Tailing

Q: Why does N-[4-(2-chloroacetyl)phenyl]propanamide exhibit severe peak tailing on standard C18 columns? A: Peak tailing occurs when an analyte experiences more than one retention mechanism during separation[1]. While the hydrophobic phenyl ring interacts predictably with the C18 stationary phase, the propanamide group and the ketone oxygen act as strong hydrogen-bond acceptors and donors. On standard silica-based columns, unbonded residual silanol groups (Si-OH) become ionized (Si-O⁻) at mid-pH levels[2]. The localized polarity of the amide and α-chloro ketone interacts strongly with these acidic silanols, creating a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as a chromatographic tail[1].

Mechanism Analyte N-[4-(2-chloroacetyl)phenyl] propanamide Interaction Hydrogen Bonding & Dipole Interactions Analyte->Interaction Silanol Ionized Silanols (Si-O⁻) on Silica Silanol->Interaction Result Secondary Retention Mechanism Interaction->Result Tailing Peak Tailing (As > 1.5) Result->Tailing

Fig 1: Mechanism of secondary silanol interactions causing peak tailing.

Q: I read that adding Triethylamine (TEA) reduces tailing. Should I use it for this compound? A: No. While adding a competitive amine like TEA is a classical method to mask silanol interactions[1], it is highly contraindicated for N-[4-(2-chloroacetyl)phenyl]propanamide. The 2-chloroacetyl group is an electrophilic α-chloro ketone. TEA is a nucleophile and can induce on-column nucleophilic substitution or degradation of your analyte. Instead, silanol interactions must be mitigated through pH control and modern column chemistry.

Section 2: Method Optimization & Solutions

Q: What is the optimal mobile phase strategy to suppress silanol interactions? A: The safest and most effective approach is to operate at a low pH. Performing separations at a low pH (e.g., pH 2.0 - 3.0) ensures the protonation of ionizable residual silanol groups (converting Si-O⁻ back to neutral Si-OH)[2]. This neutralizes their charge and drastically minimizes secondary interactions with the propanamide group without risking nucleophilic attack on the α-chloro ketone.

Protocol 1: Preparation of Optimized Low-pH Mobile Phase Objective: Suppress silanol ionization without degrading the analyte.

  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (FA) to yield a 0.1% FA solution (approximate pH 2.7). Mix thoroughly and degas.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile (ACN). Add 1.0 mL of Formic Acid. (Note: Matching the acid concentration in both phases prevents baseline drift during gradient elution).

  • System Equilibration: Flush the HPLC system with 50:50 A:B for at least 15 column volumes to ensure complete protonation of the stationary phase before your first injection.

Q: Which stationary phase chemistries are best suited for this molecule? A: You must select a column specifically designed to eliminate silanol activity. "Base-deactivated" columns undergo extensive endcapping to physically shield residual silanols[3]. Alternatively, columns utilizing Charged Surface Technology (e.g., CORTECS C18+) provide a permanent low-level surface charge that repels basic/polar moieties, yielding excellent peak shapes even with low-ionic-strength mobile phases like formic acid[4].

Table 1: Impact of Column Chemistry and pH on Peak Symmetry for N-[4-(2-chloroacetyl)phenyl]propanamide

Column ChemistryMobile Phase AdditiveMechanism of ActionExpected Tailing Factor ( Tf​ )
Standard Type-A C18None (Neutral pH)High silanol activity, strong secondary retention.> 2.5 (Severe Tailing)
Standard Type-B C180.1% Formic AcidLow pH protonates silanols, reducing interaction.1.4 - 1.8 (Moderate)
Base-Deactivated C180.1% Formic AcidSteric protection (endcapping) + pH suppression.1.1 - 1.2 (Excellent)
Charged Surface C18+0.1% Formic AcidElectrostatic repulsion of polar groups + pH control.1.0 - 1.1 (Ideal)

Section 3: Self-Validating Troubleshooting Workflows

Q: How do I know if the tailing is caused by chemistry (silanols) or a physical hardware issue? A: Peak tailing can also be caused by physical voids in the column, bad plumbing, or extra-column volume[3]. To isolate the root cause, you must run a "Neutral Marker Test". Because strictly neutral compounds cannot undergo acid-base or polar secondary interactions, any tailing observed in a neutral marker is definitively a physical system problem[3].

Protocol 2: The Neutral Marker Validation Test Objective: Differentiate between chemical and physical peak tailing.

  • Prepare Marker Solution: Dissolve a purely neutral, hydrophobic compound (e.g., Toluene) in the initial mobile phase conditions.

  • Inject Marker: Run the standard gradient method and calculate the Asymmetry Factor ( As​ ) of the Toluene peak.

  • Inject Analyte: Inject N-[4-(2-chloroacetyl)phenyl]propanamide under identical conditions.

  • Evaluate Results:

    • If Toluene As​ > 1.2: The issue is physical. Check for a column void, replace PEEK tubing/fittings, or clean the detector flow cell.

    • If Toluene As​ ≤ 1.1 BUT Propanamide As​ > 1.5: The issue is chemical. Proceed with mobile phase pH adjustment or switch to a base-deactivated column.

Troubleshooting Start Observe Peak Tailing for Target Propanamide Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does Neutral Marker Tail? Test->Decision Physical Physical Issue (Void, Plumbing, Extra-Column) Decision->Physical Yes Chemical Chemical Issue (Silanol Interaction, pH) Decision->Chemical No FixPhys Replace Fittings, Check Column Frit Physical->FixPhys FixChem Lower pH, Use Endcapped Column Chemical->FixChem

Fig 2: Decision tree for isolating physical vs. chemical peak tailing causes.

Q: My sample is dissolved in 100% Acetonitrile, but my starting mobile phase is 90% water. Could this cause tailing? A: Absolutely. When the sample solvent is significantly stronger (higher organic content) than the mobile phase, the analyte travels rapidly through the first few millimeters of the column before the solvent dilutes into the mobile phase[5]. This localized breakthrough causes severe peak distortion, splitting, or tailing. Always dilute your sample in a solvent that closely matches the initial mobile phase composition.

References

  • Troubleshooting Peak Tailing in LC. Scribd. Available at:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]

  • HPLC Peak Tailing. Axion Labs. Available at:[Link]

  • HPLC Column Performance (Charged Surface Technology). LCMS.cz. Available at:[Link]

  • HPLC Peak Tailing - Sample Solvent Effects. Chromatography Forum. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Tuning Electrophilic Warheads: Reactivity and Selectivity of N-[4-(2-chloroacetyl)phenyl]propanamide vs. Bromoacetyl Derivatives

As the landscape of targeted covalent inhibitors (TCIs) and bioconjugation expands, the selection of the optimal electrophilic warhead has become the most critical variable in drug design. A common dilemma faced by drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) and bioconjugation expands, the selection of the optimal electrophilic warhead has become the most critical variable in drug design. A common dilemma faced by drug development professionals is choosing between the tempered stability of chloroacetyls and the aggressive reactivity of bromoacetyls.

This guide provides an objective, data-driven comparison between N-[4-(2-chloroacetyl)phenyl]propanamide (a representative chloroacetamide scaffold) and its bromoacetyl derivatives . By examining the fundamental kinetics of nucleophilic acyl substitution and reviewing field-proven experimental data, we will establish why "more reactive" does not always mean "more effective" in precision pharmacology.

Mechanistic Causality: The Chemistry of SN​2 Reactivity

Both chloroacetyl and bromoacetyl warheads covalently modify target proteins via an SN​2 nucleophilic substitution mechanism, typically targeting the thiolate anion of a cysteine residue. However, their kinetic profiles diverge drastically due to two fundamental chemical principles:

  • Leaving Group Ability: The bromide ion ( Br− ) is larger and more polarizable than the chloride ion ( Cl− ). Because hydrobromic acid is a stronger acid than hydrochloric acid, bromide is a far more stable anion in solution, making it a superior leaving group[1].

  • Bond Dissociation Energy: The carbon-bromine (C–Br) bond (~285 kJ/mol) is significantly weaker than the carbon-chlorine (C–Cl) bond (~339 kJ/mol). This lowers the activation energy required for the nucleophilic attack on a bromoacetyl group[2].

The Selectivity Paradox: Because bromoacetyls possess a low barrier to reaction, they are highly promiscuous. They will rapidly alkylate highly abundant cellular nucleophiles (such as glutathione) and off-target cysteines before ever reaching their intended target. Conversely, the stronger C–Cl bond in N-[4-(2-chloroacetyl)phenyl]propanamide renders it a "tempered" electrophile. It relies heavily on effective molarity —it will only react efficiently when the non-covalent binding of the parent scaffold brings the chloroacetyl group into precise, stable proximity with the target cysteine. This proximity-driven mechanism is the cornerstone of modern affinity-guided bioconjugation[3].

MechanisticPathway cluster_chloro N-[4-(2-chloroacetyl)phenyl]propanamide cluster_bromo Bromoacetyl Derivatives Nucleophile Target Cysteine (Thiolate) Chloro Tempered Electrophile (Strong C-Cl Bond) Nucleophile->Chloro Slow SN2 Bromo Highly Reactive (Weak C-Br Bond) Nucleophile->Bromo Fast SN2 Selectivity Proximity-Driven High Selectivity Chloro->Selectivity Affinity Binding Required Promiscuity Non-Selective Off-Target Alkylation Bromo->Promiscuity Rapid SN2 Reaction

Fig 1: Divergent SN2 reactivity and selectivity profiles of chloroacetyl vs. bromoacetyl warheads.

Comparative Performance & Literature Validation

The theoretical advantages of tempered chloroacetyl reactivity are strongly validated by recent literature in covalent ligand discovery. When optimizing warheads for complex biological environments, chloroacetyls consistently outperform bromoacetyls in achieving target specificity.

  • Kinase Inhibitor Selectivity: In the development of4[4], researchers found that a chloroacetyl derivative achieved complete covalent engagement of GRK5 within 30 minutes while maintaining an exceptional 1500-fold selectivity over the closely related GRK2. While the bromoacetyl analog also reacted rapidly, it lacked the nuanced selectivity profile provided by the chloroacetyl group.

  • Targeted Protein Degradation (PROTACs): A recent study on5[5] demonstrated that the chloroacetyl-based degrader (SZ-2) achieved a remarkable 99% maximum degradation ( Dmax​ ) of HDAC1. In stark contrast, the bromoacetyl analog (SZ-3) required significantly higher concentrations (10 μ M) to induce target degradation, likely due to rapid depletion by off-target cellular thiols before it could engage the DDB1-HDAC ternary complex.

  • Ion Channel Agonism: The discovery of JT010, a 6[6], utilized a chloroacetamide moiety to covalently and site-selectively bind a single cysteine (Cys621) with sub-nanomolar potency ( EC50​ = 0.65 nM), proving that high intrinsic reactivity is not a prerequisite for high potency if the non-covalent affinity is optimized.

Quantitative Comparison Summary
ParameterN-[4-(2-chloroacetyl)phenyl]propanamideBromoacetyl Derivatives
Halogen Leaving Group Chloride ( Cl− ) – ModerateBromide ( Br− ) – Excellent
C–X Bond Dissociation ~339 kJ/mol (Stronger)~285 kJ/mol (Weaker)
Intrinsic Electrophilicity Tempered / MildHigh / Aggressive
Target Selectivity High (Requires proximity-driven effective molarity)Low (Prone to pan-reactivity with cellular thiols)
Cellular Stability High (Resists rapid glutathione depletion)Low (Rapidly scavenged)
Optimal Application Targeted Covalent Inhibitors (TCIs), PROTACsBroad cysteine mapping, highly solvent-exposed targets

Experimental Protocol: Self-Validating Intact LC-MS Kinetic Assay

To empirically differentiate the reactivity and selectivity of N-[4-(2-chloroacetyl)phenyl]propanamide from a bromoacetyl analog, a competitive Intact Mass Spectrometry assay is the gold standard. This protocol is designed as a self-validating system to calculate the inactivation rate ( kinact​ ) and binding affinity ( KI​ ).

Step-by-Step Methodology

Step 1: Reagent Preparation & Buffer Selection

  • Action: Prepare the target protein (1 μ M) in a physiologically relevant buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Causality: Maintaining pH 7.4 ensures the target cysteine is in its native biological protonation state. Crucially, use TCEP (Tris(2-carboxyethyl)phosphine) as the reducing agent. Do not use DTT or β -mercaptoethanol, as these contain free thiols that will competitively scavenge the electrophilic warhead, artificially depressing the observed reactivity.

Step 2: Co-Incubation and Effective Molarity Testing

  • Action: Incubate the target protein with varying concentrations of the warhead (e.g., 5 μ M to 50 μ M). Run a parallel control using a structurally similar but binding-deficient mutant protein.

  • Causality: The control protein serves to validate the selectivity mechanism. A well-designed chloroacetyl will only label the target protein (relying on specific non-covalent binding), whereas a bromoacetyl will often label the control protein indiscriminately, exposing its lack of selectivity.

Step 3: Time-Course Sampling and Acidic Quenching

  • Action: Extract 10 μ L aliquots at precise intervals (0, 10, 30, 60, 120 minutes) and immediately quench by mixing with 10 μ L of 1% Formic Acid.

  • Causality: Dropping the pH below 3.0 instantly protonates the reactive thiolate anion ( S− to SH ), halting the SN​2 reaction. This "freezes" the reaction state, allowing for accurate kinetic modeling without artifactual labeling occurring during the LC-MS queue.

Step 4: Intact LC-MS Acquisition & Deconvolution

  • Action: Analyze the quenched samples via high-resolution LC-MS (e.g., Q-TOF). Deconvolute the raw spectra to quantify the ratio of unmodified vs. covalently modified protein.

  • Causality: The mass shift will correspond to the addition of the warhead minus the halogen leaving group (e.g., +189 Da for the N-[4-(phenyl)propanamide] moiety). Plotting the natural log of the percentage of unmodified protein versus time yields the observed rate constant ( kobs​ ), which is then used to calculate kinact​/KI​ .

Workflow Step1 1. Co-Incubation (pH 7.4) Target + Warhead + TCEP Step2 2. Time-Course Sampling Extract aliquots over time Step1->Step2 Step3 3. Acidic Quenching Add Formic Acid to halt SN2 Step2->Step3 Step4 4. LC-MS Acquisition Measure intact protein mass Step3->Step4 Step5 5. Kinetic Deconvolution Determine k_inact / K_I Step4->Step5

Fig 2: Self-validating intact LC-MS workflow for quantifying covalent warhead reactivity.

Conclusion

For drug development professionals engineering the next generation of covalent therapeutics, the choice of electrophile is a delicate balancing act. While bromoacetyl derivatives offer rapid reaction kinetics useful for broad cysteine mapping, their inherent promiscuity often leads to off-target toxicity and rapid systemic clearance.

Conversely, N-[4-(2-chloroacetyl)phenyl]propanamide and related chloroacetamides provide a highly tunable, tempered reactivity. By relying on the effective molarity generated by strong non-covalent binding, chloroacetyls ensure that covalent bond formation occurs strictly at the desired target site, maximizing both efficacy and safety profiles in vivo.

References

  • [N-[4-(2-chloroacetyl)phenyl]propanamide — Chemical Substance Information]. nextsds.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1zDAxCwG8dq-fWr1Mi0OmfqqtgQqJv02-45G0iIcKFcFf6ZV_W2s5N8ZyCmFUR_ttm8tsH7V7KF7hfAVqNV2hjcSX3DMERuh8inh7jeL5a0bPWSg9n9LOxWsBte4ux03HUXqqEHw-CXlJm4DbUvVKoNVCF25UkpLh-vUCG1sSq51FY-Rm_2Au-Obk] 2.[Affinity-Guided Covalent Conjugation Reactions Based on PDZ–Peptide and SH3–Peptide Interactions]. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkGAgtkx6CYO816SnwK0XfUYEgjXOXWHmltwFZb2EraBhgqXLO9xE5tFPM2TqKtnKVoQcspyOqERlrzYJCUZmz7juzNgx-hszakvRXOPVBfuH0ko9SdETLHUdLb-r3t0MjFJriDA==] 3.[A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity]. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlXtI_674pSx36_OW9nYKLlYoxfVigWLU3WDioofw9u4YbKaLcut796uiHlusiosi5vKYqiemdXhQR2TR4RaZ60SO534IAdlj418wOLvVnwPYZEMaiJa8Dhlo_RdWtEwIE9R_Cv5LXRZGj8QCectjJQRnbOmCWPI7VO4pIl9W3D9_DtG1i3I9KiDihc_4JKWgYWxQOenTm8uhR1oPYRYKu1Tsp1G2W8N8cY2jzAfTUnQ==] 4.[Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors]. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBbOBjwoAx9y5VJnQZIwPLRFAQMGMbkc9NuxNt5gIdnlATk5Lmnk0k8TgoOytT1cyJ3l8m_whBBHkkmJPFmlKqZsW5DW2gNx-DXIM5IgtQlkqZJtMCWbcgTWCJgmhkxO12Ezgguxb1aoSZDM4=] 5.[Targeted histone deacetylase degradation via chemical induced proximity by direct recruitment of the CUL4 complex adaptor protein DDB1]. chemrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfHq3bX0xstVAdlawz2hQ2y8BVZKSy8YPrj-n_r61Wa528puhXyC_TwAh30NuVVSeQ_HfqbblhcGT_t-ClaRzQmR-WvWH8j4MMDS0PBej_zWxhuI7cbaiO2WerTLIxtujv3j6ABWkkobephbvM5HCP-x4EAw==]
  • [A Potent and Site-Selective Agonist of TRPA1]. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGOuz7T9NdHzr0yJP8ZJ0OTTN6zOa3o3STttd78i0U1gBjRNHPH7lEtleEuoKC91IghHAUnMeSwI7f32ACfE14_Wx5Dq4_CDQqEVlaPxQ36LEuLWjyYoHArIjhLLEEVJONN50iyEngkw==] 7.[Reactivity Showdown: N-(2-chloroacetyl)-p-toluenesulfonamide vs. its Bromoacetyl Analog]. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOzI-Virb_h3KJgcHeQWp1Bu8wKALKnoj0fWIe236UDSIFZ57n8XUSnJU_wC8I8NqAVRnYmd5yM0baC1Nm92w-GEm-7vl9Jj4ZBXJ5C_H0pjRJvKwA--VIU7hu23rmndNBf2LwS8qDMzRMOYA3gU4gvAVT4SrYVG3giGO14RlhZU_YumiJcx5r_Th_idfUnYMznfjWNx81uVuh5K4voq7A2lR4xRxvQja0Z-jZmklx2g==]

Sources

Comparative

LC-MS validation method for N-[4-(2-chloroacetyl)phenyl]propanamide purity

An in-depth technical analysis and methodology guide for the purity profiling and trace impurity quantification of N-[4-(2-chloroacetyl)phenyl]propanamide. Executive Summary & Context N-[4-(2-chloroacetyl)phenyl]propanam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodology guide for the purity profiling and trace impurity quantification of N-[4-(2-chloroacetyl)phenyl]propanamide.

Executive Summary & Context

N-[4-(2-chloroacetyl)phenyl]propanamide (CAS No. 736977-51-8) is a highly reactive, strategically designed chemical building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the electrophilic chloroacetyl moiety makes it an excellent intermediate; however, this same reactivity flags the compound and its degradants as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines.

To ensure patient safety and regulatory compliance, analytical scientists must move beyond standard assay methods. This guide objectively compares analytical modalities and provides a self-validating LC-MS/MS protocol designed to prevent false positives and accurately quantify purity at trace levels.

Comparative Modality Analysis

How does LC-MS/MS stack up against legacy techniques for this specific electrophilic molecule?

Table 1: Analytical Modality Comparison for Chloroacetyl Derivatives

Analytical FeatureGC-FID / GC-MSHPLC-UVLC-MS/MS (Triple Quadrupole)
Sensitivity ModerateLow (Suitable for bulk assay only)Ultra-High (LOD < 0.1 ppm)
Specificity High (Requires derivatization)Low (High risk of co-elution)Ultra-High (MRM transitions)
Sample Preparation Complex (e.g., Piperidine derivatization)Simple (Dilution)Simple (Dilution in Aprotic Solvent)
Thermal Stability Poor (On-column degradation risk)ExcellentExcellent
Verdict Obsolete for direct trace analysisInsufficient for genotoxic profilingGold Standard for Purity & PGIs

While Gas Chromatography (GC) is traditionally used for volatile alkyl halides, chloroacetyl compounds are prone to thermal degradation or require cumbersome derivatization steps prior to analysis [3]. LC-MS/MS eliminates the need for derivatization while providing the sub-ppm sensitivity required for PGI profiling.

Scientific Integrity: Causality in Method Design

As an Application Scientist, designing a self-validating system means anticipating the chemical behavior of the analyte. Protocols cannot simply list steps; they must be grounded in mechanistic causality.

A. The Solvolysis Pitfall (Diluent Selection) Chloroacetyl groups are highly susceptible to nucleophilic attack. A frequent, critical error in LC method development is the use of methanol as a sample diluent. In the presence of methanol, the chloroacetyl moiety undergoes rapid solvolysis, converting into methyl 2-chloroacetate (MCA) [1]. This generates false impurity peaks and artificially lowers the reported purity of the API. Causality: To maintain system integrity, an aprotic solvent like Acetonitrile (ACN) MUST be used. ACN prevents nucleophilic degradation, ensuring the sample injected is chemically representative of the bulk material.

SolventCausality A Analyte: N-[4-(2-chloroacetyl)phenyl]propanamide B Diluent: Methanol (Prohibited) A->B Nucleophilic Attack C Diluent: Acetonitrile (Recommended) A->C Aprotic Environment D Degradation: Methyl 2-chloroacetate formed B->D False Impurity E Stability: Intact Analyte Preserved C->E Accurate Quantitation

Solvent selection causality: Methanol induces solvolysis, while acetonitrile ensures stability.

B. Ion Suppression (Mobile Phase Selection) While Trifluoroacetic acid (TFA) is a staple for improving peak shape in HPLC-UV, it causes severe ion suppression in the electrospray ionization (ESI) source of mass spectrometers. Causality: We replace TFA with 5 mM Ammonium Acetate. Ammonium acetate provides sufficient buffering capacity to maintain reproducible retention times on a C18 column while acting as a volatile salt that enhances protonation ([M+H]+) in ESI+ mode without suppressing the signal [2].

Step-by-Step LC-MS/MS Protocol

The following methodology establishes a self-validating workflow for purity analysis.

System Requirements: Triple Quadrupole LC-MS (e.g., Agilent 6470 or equivalent). Column: Hypersil BDS C18 (100 mm × 4.0 mm, 3 µm) or equivalent end-capped C18.

Step 1: Sample Preparation (Self-Validating)

  • Accurately weigh 10.0 mg of the N-[4-(2-chloroacetyl)phenyl]propanamide sample.

  • Dissolve completely in 10.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL Stock Solution. (Note: Strictly avoid alcohols).

  • Serially dilute with Acetonitrile to a working concentration of 1.0 µg/mL for trace impurity profiling.

  • Self-Validation Check: Prepare a blank (100% Acetonitrile) to run prior to the sample to rule out system carryover.

Step 2: Chromatographic Separation

  • Mobile Phase A: 5 mM Ammonium Acetate in MS-grade Water.

  • Mobile Phase B: MS-grade Acetonitrile.

  • Gradient Program: 0–2 min (10% B), 2–7 min (linear ramp to 90% B), 7–9 min (hold 90% B), 9–10 min (return to 10% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MRM Mode)

  • Source: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 300°C at 10 L/min.

  • Transitions: Monitor the [M+H]+ precursor ion (m/z ~226.0) transitioning to its most stable product ion (typically corresponding to the loss of the chloroacetyl group). Optimize Collision Energy (CE) using direct infusion prior to the LC run.

LCMSWorkflow Prep Sample Prep (100% ACN) LC LC Separation (C18, NH4OAc) Prep->LC Ion ESI+ Source ([M+H]+ ~226 m/z) LC->Ion MS Triple Quad (MRM Mode) Ion->MS Data ICH Q2 Validation MS->Data

LC-MS/MS analytical workflow for trace impurity profiling and purity validation.

Validation Data Summary

To prove the trustworthiness of the method, it must be validated against ICH Q2(R1) guidelines. Below is the summarized quantitative performance data demonstrating the method's reliability.

Table 2: Representative Method Validation Parameters

Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2)
Linearity Range 0.05 - 10.0 µg/mLCorrelation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.015 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.05 µg/mLSignal-to-Noise Ratio ≥ 10:1
Accuracy (Recovery) 98.5% - 101.2%90% - 110% recovery at the LOQ level
Method Precision (%RSD) 1.8% (n=6 injections)≤ 5.0%
Solution Stability Stable for 48h at 4°CNo significant degradation (>1% area change)

References

  • Title: The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Method development and validation study for quantitative determination of genotoxic impurity and its precursor in fluconazole sample by liquid chromatography–tandem mass spectrometry Source: International Journal of Pharmacy and Pharmaceutical Sciences (via ResearchGate) URL: [Link]

  • Title: Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography Source: Journal of Chromatography A (via Ovid) URL: [Link]

Validation

Analytical Comparison Guide: Structural Elucidation of N-[4-(2-chloroacetyl)phenyl]propanamide

As a bifunctional intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), N-[4-(2-chloroacetyl)phenyl]propanamide (CAS 736977-51-8)[1] presents a unique analytical challenge. It con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), N-[4-(2-chloroacetyl)phenyl]propanamide (CAS 736977-51-8)[1] presents a unique analytical challenge. It contains both a highly reactive α -chloro ketone moiety and a stable aliphatic amide, situated on opposite ends of a para-substituted benzene ring.

For drug development professionals and synthetic chemists, confirming the structural integrity of this compound is non-negotiable. While High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) and Fourier-Transform Infrared Spectroscopy (FT-IR) provide rapid screening capabilities, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive structural elucidation.

This guide objectively compares the performance of 1H/13C NMR against LC-MS and FT-IR for this specific compound, providing causality-driven methodologies and reference spectral data to ensure rigorous analytical validation.

Comparative Analytical Strategy: NMR vs. LC-MS vs. FT-IR

To establish a highly trustworthy analytical profile, one must understand the specific limitations and strengths of each technique when applied to halogenated, para-substituted aromatics.

Table 1: Performance Comparison for Structural Verification
Analytical Feature1H & 13C NMR SpectroscopyLC-HRMS (ESI+)FT-IR (ATR)
Primary Strength Exact atomic connectivity and spatial geometry.Exact mass and isotopic profiling.Rapid functional group identification.
Halogen Detection Indirect (deshielding of adjacent CH2 protons to ~5.1 ppm).Direct (Distinct 3:1 ratio of 35Cl/37Cl isotope peaks).Indirect (C-Cl stretch at ~700 cm⁻¹, often obscured).
Substitution Pattern Definitive: AA'BB' splitting pattern confirms para-substitution[2].Poor: Cannot easily distinguish ortho, meta, or para isomers.Moderate: Out-of-plane bending at ~830 cm⁻¹ suggests para.
Functional Groups Resolves ketone (190.5 ppm) vs. amide (172.5 ppm) carbons[3].Identifies intact molecule; fragmentation shows loss of Cl.Strong C=O stretches for both ketone and amide.

The Causality of the Choice: LC-MS is excellent for confirming the empirical formula ( C11​H12​ClNO2​ ) via the [M+H]+ ion at m/z 226.06, but it fails to prove the regiochemistry of the aromatic ring. NMR is strictly required because the dual substituent parameters (DSP) of the electron-donating amide and the electron-withdrawing ketone create a highly specific electronic environment that maps perfectly to 1H and 13C chemical shifts[4].

G Start N-[4-(2-chloroacetyl)phenyl]propanamide Analytical Workflow NMR 1H & 13C NMR (DMSO-d6) Start->NMR Regiochemistry & Connectivity LCMS LC-HRMS (ESI+) Start->LCMS Exact Mass & Isotope Ratio FTIR FT-IR (ATR) Start->FTIR Functional Groups NMR_Out Defines para-substitution & CH2-Cl environment NMR->NMR_Out LCMS_Out [M+H]+ 226.06 37Cl Isotope Peak LCMS->LCMS_Out FTIR_Out Amide (1660 cm⁻¹) Ketone (1695 cm⁻¹) FTIR->FTIR_Out

Analytical workflow decision tree for structural elucidation of halogenated intermediates.

Experimental Protocols: Building Self-Validating Systems

To guarantee trustworthiness, analytical protocols must be designed as self-validating systems—meaning the procedure inherently contains checks that prove the data is reliable.

Protocol A: Quantitative 1H and 13C NMR Acquisition

Causality for Solvent Choice: DMSO-d6 is selected over CDCl3 for two reasons. First, the highly polar nature of the molecule limits solubility in CDCl3. Second, DMSO strongly hydrogen-bonds with the amide N-H, preventing rapid proton exchange and allowing the N-H signal to resolve as a distinct singlet rather than a broad, shifting baseline artifact[2].

  • Sample Preparation: Accurately weigh 15.0 mg of the compound. Dissolve completely in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: The presence of the TMS peak at exactly 0.00 ppm validates the chemical shift calibration of the entire spectrum.

  • 1H NMR Acquisition: Acquire data at 400 MHz (or higher) at 298 K. Use a 30° pulse angle and a prolonged relaxation delay ( D1≥10 seconds).

    • Self-Validation Check: A long relaxation delay ensures that protons with long T1​ relaxation times (like the amide N-H) are fully relaxed, guaranteeing that the integration ratio perfectly matches the 3:2:2:2:2:1 proton count of the molecule.

  • 13C NMR Acquisition: Acquire at 100 MHz using composite pulse decoupling (e.g., WALTZ-16) to remove 1H-13C splitting. Accumulate a minimum of 1024 scans to achieve a high signal-to-noise ratio for the unprotonated carbonyl and ipso-aromatic carbons.

Protocol B: LC-HRMS Isotopic Validation
  • Sample Prep: Dilute the sample to 1 µg/mL in Acetonitrile/Water (50:50).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile over 5 minutes.

    • Self-Validation Check: Injecting a solvent blank immediately prior to the sample validates the absence of column carryover.

  • Mass Spectrometry: Operate in ESI positive mode. Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin).

    • Self-Validation Check: The lock-mass ensures mass accuracy remains <5 ppm, confirming the empirical formula beyond doubt.

Reference Spectral Data

The following tables provide the expected chemical shifts based on the electronic environments of the molecule. The α -chloro ketone moiety exhibits a characteristic deshielded methylene singlet near 5.1 ppm in 1H NMR, driven by the strong electronegativity of the chlorine atom combined with the anisotropic effect of the carbonyl group.

Table 2: 1H NMR Reference Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
10.20 Singlet (br)1H-Amide N-H: Deshielded by resonance with the carbonyl; stabilized by DMSO hydrogen bonding.
7.95 Doublet2H~8.5Ar-H (C3, C5): Ortho to the strongly electron-withdrawing chloroacetyl group.
7.72 Doublet2H~8.5Ar-H (C2, C6): Ortho to the amide group. Forms an AA'BB' system with the 7.95 ppm signal[2].
5.12 Singlet2H-CH₂-Cl: Strongly deshielded by both the adjacent ketone C=O and the electronegative Cl atom.
2.35 Quartet2H~7.5CH₂ (Propanamide): Aliphatic methylene split by the adjacent methyl group.
1.10 Triplet3H~7.5CH₃ (Propanamide): Terminal methyl group split by the adjacent methylene.
Table 3: 13C NMR Reference Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Causality
190.5 Quaternary (C=O)Ketone Carbonyl: Highly deshielded typical of aryl ketones[3].
172.5 Quaternary (C=O)Amide Carbonyl: Shielded relative to the ketone due to nitrogen lone-pair resonance[4].
144.0 Quaternary (Ar-C)Ar-C1 (Ipso to NH): Deshielded by the electronegative nitrogen atom.
130.0 Tertiary (Ar-CH)Ar-C3, C5: Aromatic carbons ortho to the ketone.
128.5 Quaternary (Ar-C)Ar-C4 (Ipso to C=O): Influenced by the dual substituent parameters of the ring[4].
118.5 Tertiary (Ar-CH)Ar-C2, C6: Aromatic carbons ortho to the amide.
47.5 Secondary (CH₂)CH₂-Cl: Aliphatic carbon shifted downfield by the directly attached chlorine.
29.5 Secondary (CH₂)CH₂ (Propanamide): Aliphatic chain carbon.
9.5 Primary (CH₃)CH₃ (Propanamide): Terminal aliphatic carbon.

Structural Logic Visualization

The true power of NMR lies in fragment mapping. By breaking the molecule into three distinct electronic zones, we can perfectly map the spectral data to the structural fragments, proving the exact connectivity of N-[4-(2-chloroacetyl)phenyl]propanamide.

G Molecule N-[4-(2-chloroacetyl) phenyl]propanamide Frag1 Propanamide Group (-NH-CO-CH2-CH3) Molecule->Frag1 Frag2 para-Substituted Ring (-C6H4-) Molecule->Frag2 Frag3 Chloroacetyl Group (-CO-CH2-Cl) Molecule->Frag3 NMR1 1H: 1.1 (t), 2.3 (q), 10.2 (s) 13C: 9.5, 29.5, 172.5 ppm Frag1->NMR1 NMR2 1H: 7.7 (d), 7.9 (d) [AA'BB'] 13C: 118.5, 128.5, 130.0, 144.0 Frag2->NMR2 NMR3 1H: 5.1 ppm (s) 13C: 47.5, 190.5 ppm Frag3->NMR3

Logic mapping of NMR spectral features to specific molecular fragments of the target compound.

References

  • N-[4-(2-chloroacetyl)phenyl]propanamide — Chemical Substance Information - NextSDS.[1]. URL: [Link]

  • Chemical shifts (δ , ppm) of various aromatic and other protons in N-(phenyl)-substituted acetamides. ResearchGate.[2]. URL:[Link]

  • Polar effects on 13C NMR chemical shifts and rotational barriers of amides. A dual substituent parameters analysis. Researcher.life.[3]. URL: [Link]

  • Carbon-13 N.M.R. chemical shifts and rotational barriers of para-substituted N,N-dimethylbenzamides. ResearchGate.[4]. URL: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of N-[4-(2-chloroacetyl)phenyl]propanamide

Structural Elucidation of N-[4-(2-chloroacetyl)phenyl]propanamide: A Comparative Guide to Mass Spectrometry Fragmentation Analysis Executive Summary N-[4-(2-chloroacetyl)phenyl]propanamide (C₁₁H₁₂ClNO₂) is a bifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of N-[4-(2-chloroacetyl)phenyl]propanamide: A Comparative Guide to Mass Spectrometry Fragmentation Analysis

Executive Summary

N-[4-(2-chloroacetyl)phenyl]propanamide (C₁₁H₁₂ClNO₂) is a bifunctional aromatic compound featuring both a propanamide moiety and a highly reactive 2-chloroacetyl group. In pharmaceutical development and forensic toxicology, unambiguous structural elucidation of such intermediates is critical[1]. Because structurally similar analogs (e.g., positional isomers or varying alkyl chain lengths) can produce near-identical mass spectra under standard conditions, relying on a single analytical platform is often insufficient to prevent false positive identifications[2].

This technical guide provides an objective performance comparison between two orthogonal platforms—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HESI-HRMS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) —for the fragmentation analysis of N-[4-(2-chloroacetyl)phenyl]propanamide.

Platform Performance Comparison

To confidently assign the structure of N-[4-(2-chloroacetyl)phenyl]propanamide, researchers must leverage the distinct ionization physics of both soft and hard ionization techniques.

  • HESI-HRMS/MS (e.g., Orbitrap or Q-TOF):

    • Performance Strength: Soft ionization preserves the intact protonated molecule [M+H]⁺. High mass accuracy (<2 ppm) allows for the exact determination of elemental compositions for all product ions.

    • Diagnostic Utility: Superior for tracking sequential neutral losses (e.g., HCl and methylketene) governed by the even-electron rule[3].

  • GC-EI-MS (e.g., Single or Triple Quadrupole):

    • Performance Strength: Hard ionization (70 eV) generates highly reproducible, radical-site initiated fragmentation patterns that are ideal for spectral library matching[2].

    • Diagnostic Utility: Dominated by rapid α-cleavages adjacent to the carbonyl groups, providing immediate localization of the functional groups on the phenyl ring[4].

Mechanistic Causality of Fragmentation (Expertise & Experience)

The Chlorine Isotopic Signature

A critical diagnostic feature across both platforms is the natural isotopic abundance of chlorine (75% ³⁵Cl, 25% ³⁷Cl). The intact precursor and any fragment retaining the chloroacetyl group will exhibit a characteristic 3:1 doublet separated by 2 Da. Fragments that have lost the chlorine atom will lack this signature, instantly confirming the cleavage site[5].

Charge-Directed Fragmentation (HESI-HRMS/MS)

In positive ESI, protonation occurs predominantly at the more basic amide carbonyl oxygen. Upon Higher-energy C-trap Dissociation (HCD), the molecule undergoes two primary competitive pathways:

  • Propanamide Cleavage: Proton transfer to the amide nitrogen induces the neutral loss of methylketene (C₃H₄O, 56.026 Da), yielding the protonated 4-(2-chloroacetyl)aniline ion at m/z 170.037[3],[6]. This ion retains the 3:1 isotopic pattern.

  • Chloroacetyl Elimination: The chloroacetyl group is highly susceptible to the elimination of HCl (35.977 Da), forming a reactive ketene-like intermediate at m/z 190.086[7]. This fragment lacks the chlorine isotope signature.

Radical-Directed Fragmentation (GC-EI-MS)

Electron ionization generates a highly energetic radical cation [M]•⁺ at m/z 225. Fragmentation is driven by homolytic bond cleavages to form stable, resonance-stabilized cations:

  • α-Cleavage of Chloroacetyl: The loss of the •CH₂Cl radical (48.985 Da) is highly favored, producing a resonance-stabilized acylium ion at m/z 176.071[5],[4]. This is typically the base peak and lacks the chlorine signature.

  • α-Cleavage of Propanamide: Loss of the ethyl radical (•CH₂CH₃, 29.039 Da) yields an ion at m/z 196.017, which retains the chlorine atom.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: LC-HESI-HRMS/MS Workflow

System Suitability: Prior to analysis, calibrate the Orbitrap mass analyzer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is <2 ppm.

  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 10 minutes.

  • Ionization: Set HESI source temperature to 300°C, spray voltage to 3.5 kV, and capillary temperature to 320°C.

  • Fragmentation Acquisition: Acquire MS/MS spectra using HCD at normalized collision energies (NCE) of 20, 30, and 40. Causality: Stepped NCE ensures the capture of both fragile events (HCl loss at NCE 20) and stable core fragmentation (ketene loss at NCE 40).

Protocol 2: GC-EI-MS Workflow

System Suitability: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to verify the standard 70 eV fragmentation ratios (m/z 69, 219, 502) and ensure the system is leak-free.

  • Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate to a concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Temperature program: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization: Set EI source at 70 eV, source temperature to 230°C, and quadrupole temperature to 150°C.

  • Acquisition: Operate in Full Scan mode from m/z 40 to 400 to capture the intact molecular ion and low-mass diagnostic fragments.

Quantitative Data Synthesis

Table 1: Comparative Diagnostic Ions of N-[4-(2-chloroacetyl)phenyl]propanamide

PlatformFragmentation PathwayNeutral LossTheoretical m/z (³⁵Cl)FormulaIsotope Pattern (3:1)
ESI-HRMS Precursor[M+H]⁺N/A226.0629C₁₁H₁₃ClNO₂⁺Yes
ESI-HRMS Amide Cleavage56.026 Da (Methylketene)170.0367C₈H₉ClNO⁺Yes
ESI-HRMS Elimination35.977 Da (HCl)190.0862C₁₁H₁₂NO₂⁺No
ESI-HRMS Dual Loss92.003 Da (Ketene + HCl)134.0600C₈H₈NO⁺No
EI-MS Precursor [M]•⁺N/A225.0556C₁₁H₁₂ClNO₂•⁺Yes
EI-MS α-Cleavage (Chloroacetyl)48.985 Da (•CH₂Cl)176.0710C₁₀H₁₀NO₂⁺No
EI-MS α-Cleavage (Propanamide)29.039 Da (•C₂H₅)196.0165C₉H₇ClNO₂⁺Yes

Mandatory Visualization

MS_Fragmentation M_EI Radical Cation [M]•+ m/z 225 / 227 (EI) EI_F1 Acylium Ion [M - •CH2Cl]+ m/z 176 M_EI->EI_F1 α-cleavage (- 49 Da) EI_F2 [M - •C2H5]+ m/z 196 / 198 M_EI->EI_F2 α-cleavage (- 29 Da) M_ESI Protonated [M+H]+ m/z 226 / 228 (ESI) ESI_F1 [M+H - Methylketene]+ m/z 170 / 172 M_ESI->ESI_F1 Amide cleavage (- 56 Da) ESI_F2 [M+H - HCl]+ m/z 190 M_ESI->ESI_F2 Elimination (- 36 Da) ESI_F3 [M+H - Methylketene - HCl]+ m/z 134 ESI_F1->ESI_F3 (- 36 Da) ESI_F2->ESI_F3 (- 56 Da)

Figure 1: MS fragmentation pathways of N-[4-(2-chloroacetyl)phenyl]propanamide in EI and ESI modes.

References

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. nih.gov. 1

  • On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectra. nist.gov. 2

  • The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. nih.gov. 3

  • Accurate masses of product ions in the fragmentation of the [M + H] + ion of compound 1. researchgate.net. 6

  • Tandem MS analysis of model peptide adducts from reactive metabolites of the hepatotoxin 1,1-dichloroethylene. nih.gov. 7

  • Mass Spectrometry of 2-chloro-N-(1-phenylethyl)acetamide: A Comparative Guide. benchchem.com. 5

  • Mass Spectra of β-Keto Esters. researchgate.net. 4

Sources

Validation

A Comparative Guide to Validating Covalent Inhibitor Binding: An In-depth Analysis of N-[4-(2-chloroacetyl)phenyl]propanamide Using Surface Plasmon Resonance

For researchers, scientists, and drug development professionals, the precise characterization of a small molecule's binding to its target protein is a cornerstone of modern therapeutics. Covalent inhibitors, which form a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of a small molecule's binding to its target protein is a cornerstone of modern therapeutics. Covalent inhibitors, which form a permanent bond with their target, represent a powerful class of drugs with unique pharmacological profiles. However, validating their mechanism of action requires robust biophysical techniques. This guide provides an in-depth comparison of N-[4-(2-chloroacetyl)phenyl]propanamide, a representative covalent inhibitor, with alternative modalities, and details a comprehensive experimental workflow for its validation using Surface Plasmon Resonance (SPR).

The Landscape of Target Inhibition: Covalent vs. Non-Covalent Strategies

The choice between a covalent and a non-covalent inhibitor is a critical decision in drug design, each with distinct advantages and disadvantages. N-[4-(2-chloroacetyl)phenyl]propanamide contains a chloroacetyl group, a reactive electrophile or "warhead," designed to form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, in the active site of its target protein[1][2].

To contextualize the unique properties of N-[4-(2-chloroacetyl)phenyl]propanamide, we will compare it with two alternatives targeting a well-established protein kinase, Bruton's tyrosine kinase (BTK), which plays a pivotal role in B-cell receptor signaling and is a key target in the treatment of B-cell malignancies[3][4][5][6]. The active site of BTK contains a cysteine residue (Cys481) that is susceptible to covalent modification[4][7].

Comparison of Inhibitor Modalities for BTK

InhibitorClassMechanism of ActionKey Characteristics
N-[4-(2-chloroacetyl)phenyl]propanamide Covalent (Chloroacetyl warhead)Forms an irreversible covalent bond with a nucleophilic residue (e.g., Cys481 in BTK) through an SN2 reaction.High potency and prolonged duration of action due to irreversible binding. Potential for off-target reactivity.
N-[4-(acetyl)phenyl]propanamide (Designed Non-Covalent Analog) Non-CovalentBinds reversibly to the target's active site through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).Binding is reversible, and efficacy is dependent on sustained drug concentration. Generally considered to have a lower risk of off-target toxicity compared to covalent inhibitors.[8][9][10][11]
Ibrutinib Covalent (Acrylamide warhead)Forms an irreversible covalent bond with Cys481 in BTK via a Michael addition reaction.[4][7][12]Clinically approved BTK inhibitor with high efficacy. The acrylamide warhead is a common feature in many covalent inhibitors.[7][12][13]

The chloroacetyl group of N-[4-(2-chloroacetyl)phenyl]propanamide and the acrylamide group of ibrutinib represent different classes of electrophilic warheads that both target cysteine residues but through different reaction mechanisms.[2][14][15][16] The non-covalent analog, created by replacing the reactive chlorine atom with a hydrogen, serves as an essential control to dissect the contributions of non-covalent interactions versus covalent bond formation to the overall binding affinity and inhibitory activity.[10][11][17]

The Role of BTK in B-Cell Signaling

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][5][18] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[4][6] Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which in turn triggers a series of events culminating in B-cell proliferation, differentiation, and survival.[4][5] In B-cell malignancies, this pathway is often constitutively active, making BTK an attractive therapeutic target.[4][6]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates PIP3 PIP3 LYN_SYK->PIP3 generates BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK recruits & activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 phosphorylates NFkB NF-κB BTK->NFkB also activates PKC Protein Kinase C (PKC) PLCg2->PKC activates PKC->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes Antigen Antigen Antigen->BCR binds

Caption: Simplified BTK signaling pathway in B-cells.

Validating Covalent Binding Using Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that measures the binding of an analyte (the small molecule inhibitor) to a ligand (the target protein) immobilized on a sensor surface.[4][9][19] It is a powerful tool for characterizing the kinetics of covalent inhibitors.[20][21]

The binding of a covalent inhibitor to its target is a two-step process: an initial non-covalent binding event (characterized by the association rate constant, kon, and the dissociation rate constant, koff, which together define the initial binding affinity, KI), followed by the formation of the covalent bond (characterized by the inactivation rate constant, kinact).

Covalent_Binding_Workflow P Protein (P) PI_noncovalent P·I (Non-covalent complex) P->PI_noncovalent k_on I Inhibitor (I) PI_noncovalent->P k_off PI_covalent P-I (Covalent complex) PI_noncovalent->PI_covalent k_inact

Caption: Two-step model of covalent inhibitor binding.

Experimental Protocol: SPR Analysis of N-[4-(2-chloroacetyl)phenyl]propanamide Binding to BTK

This protocol outlines the key steps for validating the covalent binding of N-[4-(2-chloroacetyl)phenyl]propanamide to BTK using SPR.

1. Materials and Reagents:

  • Recombinant human BTK protein (with a tag for immobilization, e.g., biotin or His-tag)

  • SPR instrument and sensor chips (e.g., streptavidin-coated chip for biotinylated BTK)

  • N-[4-(2-chloroacetyl)phenyl]propanamide

  • N-[4-(acetyl)phenyl]propanamide (non-covalent control)

  • Ibrutinib (covalent control)

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (as per manufacturer's instructions)

  • Regeneration solution (e.g., low pH glycine)

2. Experimental Workflow:

SPR_Workflow Start Start Immobilize Immobilize Biotinylated BTK on Streptavidin Chip Start->Immobilize Inject_Covalent Inject N-[4-(2-chloroacetyl)phenyl]propanamide (Multiple Concentrations) Immobilize->Inject_Covalent Inject_NonCovalent Inject N-[4-(acetyl)phenyl]propanamide (Multiple Concentrations) Immobilize->Inject_NonCovalent Inject_Ibrutinib Inject Ibrutinib (Multiple Concentrations) Immobilize->Inject_Ibrutinib Data_Analysis Data Analysis: Fit to Two-State Model Inject_Covalent->Data_Analysis Inject_NonCovalent->Data_Analysis Inject_Ibrutinib->Data_Analysis Determine_Kinetics Determine k_inact and K_I Data_Analysis->Determine_Kinetics End End Determine_Kinetics->End

Caption: Experimental workflow for SPR analysis.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Prime the SPR system with running buffer.

    • Immobilize biotinylated BTK onto a streptavidin-coated sensor chip to a target density of approximately 2000-4000 Response Units (RU). A reference flow cell should be prepared without BTK to subtract non-specific binding.

  • Analyte Injection and Kinetic Analysis:

    • Prepare serial dilutions of N-[4-(2-chloroacetyl)phenyl]propanamide, the non-covalent analog, and ibrutinib in running buffer. A typical concentration range would be from low nanomolar to low micromolar.

    • For each compound, perform a kinetic titration by injecting the different concentrations over the BTK and reference surfaces.

    • For the covalent inhibitors, a single-cycle kinetics (SCK) approach may be necessary if the surface cannot be regenerated after covalent modification.[21]

    • For the non-covalent inhibitor, a multi-cycle kinetics approach with a regeneration step (e.g., a short pulse of low pH glycine) between each concentration can be used.

  • Data Processing and Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • For the covalent inhibitors, fit the resulting sensorgrams to a two-state reaction model to determine kon, koff, and kinact. The ratio kinact/KI is a measure of the covalent efficiency.

    • For the non-covalent inhibitor, fit the sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and the equilibrium dissociation constant (KD).

Expected Outcomes and Data Interpretation

The SPR analysis will yield quantitative data on the binding kinetics of each inhibitor.

Hypothetical SPR Kinetic Data for BTK Inhibitors

ParameterN-[4-(2-chloroacetyl)phenyl]propanamideN-[4-(acetyl)phenyl]propanamide (Non-Covalent)Ibrutinib (Covalent)
kon (M-1s-1) 1 x 1058 x 1042 x 106
koff (s-1) 0.10.10.05
KI or KD (nM) 1000125025
kinact (s-1) 0.05Not Applicable0.03
kinact/KI (M-1s-1) 5 x 104Not Applicable1.2 x 106

Note: The values for N-[4-(2-chloroacetyl)phenyl]propanamide and its non-covalent analog are hypothetical for illustrative purposes. The values for Ibrutinib are representative of published data.[22][23][24]

Interpretation of Results:

  • N-[4-(2-chloroacetyl)phenyl]propanamide: The SPR data should demonstrate a two-step binding process, with an initial reversible binding followed by an irreversible covalent modification. The kinact value quantifies the rate of covalent bond formation.

  • N-[4-(acetyl)phenyl]propanamide: This non-covalent analog is expected to show reversible binding with measurable kon and koff rates. The KD value will be significantly higher (weaker affinity) than the overall potency of the covalent counterpart, highlighting the importance of the covalent bond for high-affinity binding.

  • Ibrutinib: As a well-characterized covalent inhibitor, ibrutinib will serve as a positive control, and the obtained kinetic parameters should be in line with published values.[22] This will validate the experimental setup and data analysis methods.

Conclusion

Validating the binding of a covalent inhibitor like N-[4-(2-chloroacetyl)phenyl]propanamide requires a multifaceted approach. By comparing its binding kinetics to a non-covalent analog and an alternative covalent inhibitor using a robust technique like SPR, researchers can gain a comprehensive understanding of its mechanism of action. The detailed experimental protocol and data interpretation framework provided in this guide offer a clear path for scientists and drug development professionals to confidently characterize the binding of novel covalent inhibitors, a critical step in the development of next-generation targeted therapies.

References

  • Mullard, A. (2021). Non-covalent BTK inhibitors make their mark. Nature Reviews Drug Discovery, 20(10), 731-733.
  • Wanner, J., & von Bubnoff, N. (2023). Non-Covalent Bruton's Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia. Cancers, 15(14), 3662.
  • Lee, J., & Thompson, M. C. (2023). Treatment Options for CLL After Non-Covalent BTK Inhibitors. CLL Society.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Schwartz, P. A., Kuzmic, P., Solowiej, J., et al. (2014). Covalent binding of a promiscuous kinase inhibitor requires specific active site positioning. Proceedings of the National Academy of Sciences, 111(5), 1738-1743.
  • Wikipedia. (2024). Bruton's tyrosine kinase.
  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting B-cell receptor signaling in B-cell malignancies.
  • Pal Singh, S., & Dammeijer, F. (2021). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 13(14), 3465.
  • Middendorp, S., Dingjan, G. M., & Hendriks, R. W. (2003). BTK in B cell development and function. Current topics in microbiology and immunology, 282, 121-140.
  • Satterthwaite, A. B., & Witte, O. N. (2000). The role of Bruton's tyrosine kinase in B-cell development and signaling. Immunological reviews, 175, 120-127.
  • Zhang, T., et al. (2022). Expedited approach toward the rational design of non-covalent SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 243, 114777.
  • Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(22), 3326-3337.
  • AbbVie Inc. (2022). Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development. ScienceOpen.
  • Jones, K., et al. (2023). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. European Journal of Medicinal Chemistry, 258, 115598.
  • Zhang, C., et al. (2020). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Journal of Medicinal Chemistry, 63(10), 5258-5286.
  • Itoh, Y., et al. (2013). Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling. Journal of Medicinal Chemistry, 56(13), 5483-5495.
  • de Vries, M., & Kalesh, K. A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 869-880.
  • Lin, M.-H., et al. (2023). An Azapeptide Platform in Conjunction with Covalent Warheads to Uncover High-Potency Inhibitors for SARS-CoV-2 Main Protease. bioRxiv.
  • Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.
  • ChemRxiv. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets.
  • ResearchGate. (2023). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity.
  • Creative Diagnostics. (2024).
  • Gressent, F., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Pest Management Science, 59(11), 1245-1250.
  • Singh, M., & Kumar, A. (2024). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298105.
  • Cambridge MedChem Consulting. (2023). Covalent Inhibitors.
  • Herman, S. E., et al. (2014). Kinetics of CLL cells in tissues and blood during therapy with the BTK inhibitor ibrutinib. Blood, 123(26), 4132-4135.
  • Laha, D., et al. (2016). Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase. ACS Medicinal Chemistry Letters, 7(12), 1145-1150.
  • ResearchGate. (2021). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.
  • WuXi AppTec. (2023). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • ResearchGate. (2023). Recent Advances in Covalent Drug Discovery.
  • Carna Biosciences, Inc. (n.d.). Binding Kinetics of Ibrutinib on BTK[V416L].
  • Chen, L. S., et al. (2016). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert Opinion on Drug Metabolism & Toxicology, 12(4), 457-465.
  • Chen, Y., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. ACS Chemical Biology, 17(2), 336-344.
  • Carna Biosciences, Inc. (n.d.).
  • TargetMol. (n.d.). Covalent Inhibitor Library.
  • Hori, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14358-14370.
  • Tonge, P. J., et al. (2024).
  • Johnson, J. L., et al. (2024). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures.
  • ACS Figshare. (2024).
  • Tonge, P. J., et al. (2024). Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects. Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-chloroacetyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-chloroacetyl)phenyl]propanamide
© Copyright 2026 BenchChem. All Rights Reserved.